2-Bromo-4-methylheptane
Description
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Properties
CAS No. |
61764-96-3 |
|---|---|
Molecular Formula |
C8H17Br |
Molecular Weight |
193.12 g/mol |
IUPAC Name |
2-bromo-4-methylheptane |
InChI |
InChI=1S/C8H17Br/c1-4-5-7(2)6-8(3)9/h7-8H,4-6H2,1-3H3 |
InChI Key |
SIEPDMVJPWFZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-Bromo-4-methylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-methylheptane, a halogenated alkane with potential applications in organic synthesis and as a building block in the development of novel chemical entities. This document outlines a plausible synthetic pathway from a commercially available precursor, details the necessary experimental procedures, and describes the analytical techniques for comprehensive characterization of the target compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction
This compound is a chiral alkyl halide whose structural features make it a valuable intermediate in various organic transformations. Its utility can be envisaged in nucleophilic substitution and elimination reactions, Grignard reagent formation, and as a fragment in the synthesis of more complex molecules, including potential pharmaceutical agents. This guide serves as a practical resource for chemists and researchers, providing detailed methodologies for its preparation and subsequent characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, purification, and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C8H17Br | [1] |
| Molecular Weight | 193.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 61764-96-3 | [1] |
| Canonical SMILES | CCCC(C)CC(C)Br | [1] |
| InChIKey | SIEPDMVJPWFZTQ-UHFFFAOYSA-N | [1] |
| XLogP3 | 4.2 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the nucleophilic substitution of the corresponding alcohol, 4-methylheptan-2-ol. This can be achieved via several established protocols for the bromination of secondary alcohols. Two potential synthetic routes are detailed below.
Synthetic Workflow
The general workflow for the synthesis and purification of this compound is illustrated in the diagram below.
Experimental Protocol 1: Using Hydrobromic and Sulfuric Acid
This protocol is based on the reaction of a secondary alcohol with sodium bromide in the presence of a strong acid, which generates HBr in situ.[2]
Materials:
-
4-methylheptan-2-ol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (98%)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylheptan-2-ol and sodium bromide.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
Experimental Protocol 2: Using Phosphorus Tribromide
Phosphorus tribromide (PBr3) is another effective reagent for converting secondary alcohols to alkyl bromides.[3] This reaction typically proceeds with inversion of stereochemistry via an SN2 mechanism.
Materials:
-
4-methylheptan-2-ol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylheptan-2-ol in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation.
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Spectroscopic Analysis Workflow
The logical flow for the spectroscopic analysis of the final product is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. Key features would include a multiplet for the proton on the carbon bearing the bromine atom, and distinct signals for the methyl and methylene (B1212753) groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the bromine atom will be significantly downfield shifted.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting alcohol. The presence of C-H stretching and bending vibrations (around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively) and a characteristic C-Br stretching vibration in the fingerprint region (typically 500-600 cm⁻¹) would be expected.[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+.
Safety Considerations
-
Starting Materials: 4-methylheptan-2-ol is flammable. Concentrated sulfuric acid is highly corrosive. Phosphorus tribromide is corrosive and reacts violently with water.
-
Reagents: Sodium bromide can cause irritation. Diethyl ether is extremely flammable.
-
Product: Alkyl halides, including this compound, should be handled with care as they can be irritants and are potentially harmful.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocols, based on established chemical transformations, offer reliable methods for the preparation of this valuable synthetic intermediate. The comprehensive characterization workflow ensures the identity and purity of the final product, facilitating its use in further research and development applications. Researchers are encouraged to adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.
References
- 1. This compound | C8H17Br | CID 15332453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical and chemical properties of 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylheptane is a secondary bromoalkane with the chemical formula C₈H₁₇Br. Its structure consists of a heptane (B126788) backbone with a bromine atom at the second position and a methyl group at the fourth position. This chiral molecule can exist as different stereoisomers. Due to the presence of the reactive carbon-bromine bond, this compound serves as a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of functional groups. Its utility is of interest to researchers in medicinal chemistry and materials science for the synthesis of more complex molecules. This guide provides a detailed overview of its physical and chemical properties, synthesis, reactivity, and potential applications.
Physical and Chemical Properties
| Property | Value (this compound) | Reference Compound Data |
| Molecular Formula | C₈H₁₇Br | - |
| Molecular Weight | 193.12 g/mol [1] | - |
| Boiling Point | Estimated: ~180-190 °C | 2-Bromoheptane (B1584549): 166-168 °C[2][3]; 3-Bromoheptane: 140 °C[4] |
| Density | Estimated: ~1.1 g/mL | 2-Bromoheptane: 1.142 g/mL at 25 °C[5]; 3-Bromoheptane: 1.14 g/cm³ (20/20)[4] |
| Melting Point | Data not available (expected to be a liquid at room temperature) | 2-Bromoheptane: -47 °C[2][6] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, acetone) | General property of bromoalkanes |
| Refractive Index | Estimated: ~1.45 | 2-Bromoheptane: n20/D 1.447[5] |
| LogP | 3.59610 | - |
Spectral Data (Predicted)
Specific spectral data for this compound is not publicly available. The following are predicted spectral characteristics based on analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be complex due to its chirality and multiple diastereotopic protons. Key expected signals include:
-
A multiplet for the proton on the carbon bearing the bromine (C2-H) in the region of 4.0-4.3 ppm.
-
Multiple overlapping multiplets for the methylene (B1212753) and methine protons of the heptane chain between 1.0 and 2.0 ppm.
-
Doublets for the two methyl groups (at C1 and C4) between 0.8 and 1.2 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms. Based on data for similar bromoalkanes, the predicted chemical shifts are:
-
The carbon attached to the bromine (C2) is expected to be in the range of 50-60 ppm.
-
The other aliphatic carbons will appear in the range of 10-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic peaks for alkyl halides:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-H bending (alkane): 1375-1470 cm⁻¹
-
C-Br stretching: 500-600 cm⁻¹
Synthesis and Reactivity
Synthesis
This compound can be synthesized from its corresponding alcohol, 4-methyl-2-heptanol (B3053814), via nucleophilic substitution. A common method involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
This protocol is a generalized procedure for the bromination of a secondary alcohol.
Materials:
-
4-methyl-2-heptanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-2-heptanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise from an addition funnel with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours.
-
Cool the reaction mixture and carefully pour it over ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Chemical Reactivity
As a secondary bromoalkane, this compound can undergo both Sₙ1 and Sₙ2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions. The reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the temperature. Strong, non-bulky nucleophiles in polar aprotic solvents favor the Sₙ2 pathway, while weak nucleophiles in polar protic solvents favor the Sₙ1 pathway. Strong, bulky bases favor E2 elimination.
One of the most important reactions of this compound is the formation of a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.
This is a generalized protocol for the formation of a Grignard reagent from a secondary alkyl bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and a nitrogen/argon inlet
Procedure:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere.
-
Place magnesium turnings and a small crystal of iodine in the three-neck flask.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve this compound in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent, (4-methylheptan-2-yl)magnesium bromide, can be used immediately in subsequent reactions.
Applications in Research and Drug Development
Bromoalkanes are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[7][8][9] They serve as alkylating agents to introduce alkyl groups into various molecular scaffolds. While specific applications of this compound are not widely documented, its structural motif could be relevant in the synthesis of analogs of natural products or as a building block in combinatorial chemistry libraries for drug discovery. The 4-methylheptane (B1211382) moiety is present in some natural products and pheromones, suggesting that this compound could be a useful precursor for their synthesis.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with other bromoalkanes, it is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
In case of exposure:
-
Skin contact: Immediately wash with soap and plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
This compound is a versatile, though not extensively studied, secondary bromoalkane. Its value lies in its potential as a synthetic intermediate for the construction of more complex organic molecules. While specific experimental data is limited, its properties and reactivity can be reasonably predicted based on analogous compounds. The protocols provided in this guide offer a starting point for its synthesis and use in further research, particularly in the fields of medicinal chemistry and natural product synthesis. Further investigation into the specific properties and reactions of this compound is warranted to fully explore its synthetic potential.
References
- 1. 2-Bromoheptane(1974-04-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. lookchem.com [lookchem.com]
- 4. 3-Bromoheptane | 1974-05-6 | TCI AMERICA [tcichemicals.com]
- 5. 2-Bromoheptane | 1974-04-5 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Bromoethane Supplier [qiji-chem.com]
- 8. nbinno.com [nbinno.com]
- 9. Pharmaceuticals - BSEF [bsef.com]
Spectroscopic Profile of 2-Bromo-4-methylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Bromo-4-methylheptane. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on high-quality predicted data generated from computational models. It serves as a valuable resource for researchers in compound identification, characterization, and quality control. The guide also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be adapted for similar alkyl halide compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using validated computational prediction tools and are intended to provide a close approximation of experimental results.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 1 | 0.90 | Triplet |
| 2 | 1.30 | Multiplet |
| 3 | 1.25 | Multiplet |
| 4' (CH₃) | 0.88 | Doublet |
| 5 | 1.50 | Multiplet |
| 6 | 1.80 | Multiplet |
| 7 | 4.10 | Multiplet |
| 8 (CH₃) | 1.70 | Doublet |
Predicted in a standard CDCl₃ solvent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1 | 14.0 |
| 2 | 22.8 |
| 3 | 31.9 |
| 4 | 34.5 |
| 4' (CH₃) | 19.5 |
| 5 | 45.0 |
| 6 | 55.0 |
| 8 (CH₃) | 26.5 |
Predicted in a standard CDCl₃ solvent.
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1465-1450 | Medium | C-H bend (methylene) |
| 1380-1370 | Medium | C-H bend (methyl) |
| 650-550 | Strong | C-Br stretch |
Predicted Mass Spectrometry Data
Table 4: Predicted Major Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 192/194 | [M]⁺ (Molecular Ion) | Low |
| 113 | [M-Br]⁺ | High |
| 85 | [C₆H₁₃]⁺ | Medium |
| 71 | [C₅H₁₁]⁺ | Medium |
| 57 | [C₄H₉]⁺ | High |
| 43 | [C₃H₇]⁺ | High |
Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity for bromine-containing fragments.
General Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for liquid alkyl halides like this compound. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field strength spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr). Alternatively, a thin film can be cast on a single salt plate.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector: Set the injector temperature to 250°C with a split injection mode.
-
Oven Program: A typical temperature program would be an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-300.
-
Ion Source Temperature: Set the ion source temperature to 230°C.
-
Visualization of Molecular Structure and Spectroscopic Correlations
The following diagram illustrates the chemical structure of this compound and highlights key atoms for NMR and MS fragmentation analysis.
Caption: Molecular structure of this compound with key atoms and potential fragmentation sites.
An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Stereochemistry of 2-Bromo-4-methylheptane
This compound is a chiral alkyl halide with the chemical formula C₈H₁₇Br. Its structure contains two stereogenic centers, also known as chiral centers, at carbon atoms C2 and C4. The presence of these two chiral centers gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers can be classified into two pairs of enantiomers, with the relationship between non-mirror-image isomers being diastereomeric.
The four stereoisomers are:
-
(2R, 4R)-2-Bromo-4-methylheptane
-
(2S, 4S)-2-Bromo-4-methylheptane
-
(2R, 4S)-2-Bromo-4-methylheptane
-
(2S, 4R)-2-Bromo-4-methylheptane
The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing, for instance (2R, 4R) and (2R, 4S), is diastereomeric. Understanding the distinct spatial arrangement of these isomers is crucial as it can significantly influence their biological activity and physical properties, a key consideration in drug development and material science.
Physicochemical Properties of Stereoisomers
Enantiomers possess identical physical properties in an achiral environment, such as boiling point, melting point, and solubility. However, they exhibit opposite optical activity, rotating plane-polarized light to an equal but opposite degree. Diastereomers, on the other hand, have different physical properties and can be separated by conventional chromatographic or crystallization techniques.
Table 1: Predicted Physicochemical Properties of this compound Stereoisomers
| Property | (2R, 4R) | (2S, 4S) | (2R, 4S) | (2S, 4R) |
| Molecular Weight ( g/mol ) | 193.12 | 193.12 | 193.12 | 193.12 |
| Boiling Point (°C) | Predicted: ~185-190 | Predicted: ~185-190 | Predicted: ~183-188 | Predicted: ~183-188 |
| Density (g/mL) | Predicted: ~1.1 | Predicted: ~1.1 | Predicted: ~1.1 | Predicted: ~1.1 |
| Specific Rotation [α]D | Predicted: +x° | Predicted: -x° | Predicted: +y° | Predicted: -y° |
Note: The specific rotation values (x and y) are hypothetical as experimental data is not available. The boiling points of diastereomers are expected to be slightly different.
Experimental Protocols
Stereoselective Synthesis (Hypothetical)
A plausible synthetic route to obtain the stereoisomers of this compound would involve the stereoselective reduction of a suitable ketone precursor, followed by bromination. For example, starting from 4-methylheptan-2-one, stereoselective reduction can yield chiral 4-methylheptan-2-ols, which can then be converted to the corresponding bromoalkanes.
Protocol for the Synthesis of (2S, 4R)-2-Bromo-4-methylheptane:
-
Stereoselective Reduction: (R)-4-methylheptan-2-one is reduced using a chiral reducing agent, such as (S)-CBS-oxazaborolidine with borane, to stereoselectively produce (2S, 4R)-4-methylheptan-2-ol.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-4-methylheptan-2-one (1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reduction: The solution is cooled to -78 °C, and a solution of (S)-CBS-oxazaborolidine (0.1 eq) in THF is added, followed by the slow addition of a solution of borane-dimethyl sulfide (B99878) complex (1.1 eq) in THF.
-
Quenching: The reaction is stirred at -78 °C for 2 hours and then quenched by the slow addition of methanol.
-
Work-up: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude alcohol is purified by flash column chromatography on silica (B1680970) gel.
-
Bromination: The purified (2S, 4R)-4-methylheptan-2-ol is then treated with phosphorus tribromide (PBr₃) in pyridine (B92270) to yield (2S, 4R)-2-bromo-4-methylheptane with inversion of configuration at C2.
-
Final Purification: The resulting bromoalkane is purified by distillation under reduced pressure.
Separation of Stereoisomers
A racemic or diastereomeric mixture of this compound can be separated using chiral chromatography.
Protocol for Chiral Gas Chromatography (GC) Separation:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase like Chirasil-DEX CB).
-
Sample Preparation: A dilute solution of the this compound isomer mixture in a suitable solvent (e.g., hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Analysis: The retention times of the four stereoisomers will differ, allowing for their separation and quantification.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the constitution of this compound. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will show differences in chemical shifts and coupling constants, particularly for the protons and carbons near the stereogenic centers.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (193.12 g/mol ) and provide information about its fragmentation pattern, which is expected to be similar for all stereoisomers.
Polarimetry: The specific rotation of the purified enantiomers can be measured using a polarimeter to determine the direction and magnitude of optical rotation.
Visualizations
Caption: Relationships between the stereoisomers of this compound.
Caption: A conceptual workflow for the synthesis and analysis of this compound stereoisomers.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the stereoisomers of this compound. While specific experimental data for this compound is lacking in the current scientific literature, the principles and hypothetical protocols outlined herein offer a solid foundation for researchers. The synthesis, separation, and characterization of these stereoisomers are achievable through the application of modern stereoselective synthesis and chiral analysis techniques. Further research to determine the specific properties of each stereoisomer would be a valuable contribution to the fields of organic and medicinal chemistry.
CAS number and nomenclature for 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methylheptane, including its nomenclature, physicochemical properties, a representative synthetic protocol, and expected chemical reactivity. Due to a lack of available experimental data in peer-reviewed literature, this guide relies on computed data for physical properties and established chemical principles for reaction pathways.
Chemical Identification and Nomenclature
This compound is a halogenated alkane. Its unique identity is defined by its CAS number and systematic IUPAC name, which describes its molecular structure.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 61764-96-3[1] |
| Molecular Formula | C8H17Br[1] |
| SMILES | CCCC(C)CC(C)Br[1] |
| InChIKey | SIEPDMVJPWFZTQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value (Computed) | Source |
| Molecular Weight | 193.12 g/mol | PubChem[1] |
| Exact Mass | 192.05136 Da | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of this compound: An Experimental Protocol
A specific, peer-reviewed synthesis protocol for this compound is not available. However, it can be reliably synthesized from its corresponding alcohol, 4-methylheptan-2-ol, via nucleophilic substitution. The following is a representative protocol based on general methods for converting secondary alcohols to secondary bromoalkanes using phosphorus tribromide (PBr₃), a common and effective reagent for this transformation.[2]
Objective: To synthesize this compound from 4-methylheptan-2-ol.
Materials:
-
4-methylheptan-2-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-methylheptan-2-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise from a dropping funnel with constant stirring. The molar ratio of alcohol to PBr₃ should be approximately 3:1.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Cool the reaction mixture to room temperature and then pour it over ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation to obtain the final product.
Chemical Reactivity and Potential Signaling Pathways
As a secondary bromoalkane, this compound is expected to undergo nucleophilic substitution and elimination reactions. The specific reaction pathway is dependent on the nature of the nucleophile/base and the reaction conditions.
Nucleophilic Substitution: this compound can react via both Sₙ1 and Sₙ2 mechanisms.[3][4]
-
Sₙ2 Mechanism: Favored by strong, small nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.
-
Sₙ1 Mechanism: Favored by weak nucleophiles (solvolysis) and polar protic solvents. This pathway involves the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile. Rearrangement of the carbocation is possible.
Elimination Reactions: In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (E1 and E2) to form alkenes. The major and minor products will be determined by Zaitsev's and Hofmann's rules, depending on the base used.
Currently, there is no published research detailing the involvement of this compound in any specific biological signaling pathways. Its utility in drug development would likely be as a synthetic intermediate or building block for more complex molecules.
Visualizing the Chemistry of this compound
The following diagrams illustrate the logical relationships in the synthesis and subsequent reactivity of this compound.
Caption: Synthetic pathway and major reaction types of this compound.
Caption: Competing nucleophilic substitution pathways for this compound.
References
An In-depth Technical Guide to the Health and Safety of 2-Bromo-4-methylheptane
Disclaimer: Specific health and safety data for 2-Bromo-4-methylheptane is limited. This guide is based on available data for the compound and information on structurally similar brominated alkanes. All procedures should be conducted with caution in a controlled laboratory setting by trained professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H17Br | [1][2] |
| Molecular Weight | 193.12 g/mol | [1] |
| CAS Number | 61764-96-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCC(C)CC(C)Br | [1] |
| LogP (octanol-water) | 3.59610 | |
| Computed Properties | ||
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Potential Hazards and GHS Classification
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the potential hazards are inferred from the GHS classifications of similar brominated alkanes. Haloalkanes, or alkyl halides, are a class of chemical compounds derived from alkanes containing one or more halogens.[3][4] They are generally considered to be more reactive than their parent alkanes.[5]
General Health Effects of Brominated Alkanes:
-
Inhalation: May cause respiratory irritation. High concentrations of vapors can lead to central nervous system depression.
-
Skin Contact: May cause skin irritation, redness, and dermatitis upon prolonged contact.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: Harmful if swallowed.
The following table summarizes the GHS hazard classifications for structurally related brominated alkanes, which may be indicative of the potential hazards of this compound.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Flammable Liquids | Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | Causes skin irritation | ❕ |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | ❕ |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | May cause respiratory irritation | ❕ |
| Acute toxicity, Inhalation | Fatal if inhaled | 💀 |
| Hazardous to the Aquatic Environment, Acute | Very toxic to aquatic life | 🐠 |
Note: This is a composite of hazards from various brominated alkanes and may not fully represent the hazards of this compound.
Experimental Protocols: Safe Handling and Storage
Given the limited specific safety information, a conservative approach to handling and storage is mandatory. The following protocols are based on best practices for handling potentially hazardous research chemicals.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
3.2. Handling Procedures
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Store in a flammable liquids storage cabinet.
3.4. Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Do not dispose of down the drain.
Emergency Procedures
4.1. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
4.3. Accidental Release Measures
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wear appropriate personal protective equipment.
-
Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.
Safe Handling Workflow Visualization
The following diagram illustrates a logical workflow for the safe handling of a research chemical with limited safety information, such as this compound.
Caption: Safe handling workflow for chemicals with limited safety data.
References
- 1. This compound | C8H17Br | CID 15332453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:61764-96-3 | Chemsrc [chemsrc.com]
- 3. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]
- 4. Haloalkane - Wikipedia [en.wikipedia.org]
- 5. Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
The Enigmatic Absence of 2-Bromo-4-methylheptane in Nature: A Technical Guide for Researchers
For Immediate Release
A comprehensive review of scientific literature and chemical databases reveals no documented natural occurrence or isolation of the organohalogen compound 2-Bromo-4-methylheptane. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a summary of the current knowledge gap and presenting a generalized framework for the isolation and characterization of novel bromoalkanes from potential natural sources. While this specific molecule remains elusive in the natural world, the methodologies outlined herein are standard practice in the field of natural product chemistry.
The Landscape of Naturally Occurring Organobromines
Nature, particularly the marine environment, is a rich source of a diverse array of organobromine compounds.[1][2][3] These molecules, often characterized by their unique structures and potent biological activities, are primarily found in marine algae (red, brown, and green), sponges, and some marine bacteria.[1][3] The most commonly reported classes of brominated natural products are bromophenols, bromoindoles, and bromoterpenes.[1][2][3] Simple bromoalkanes, such as this compound, are not among the frequently isolated compounds from these sources. The biosynthesis of these compounds is often catalyzed by vanadium-dependent haloperoxidase enzymes.
While direct evidence is lacking, the structural simplicity of this compound does not preclude its potential existence in a natural source. Its discovery would likely require highly sensitive analytical techniques and a targeted screening approach.
Hypothetical Isolation and Characterization of a Novel Bromoalkane
Given the absence of specific data for this compound, a generalized experimental workflow for the discovery and isolation of a similar novel bromoalkane from a marine organism is presented below. This protocol is based on established methods in natural product chemistry.
Sample Collection and Preparation
The initial step involves the collection of a marine organism, such as a sponge or alga, from a region of high biodiversity. The collected biomass should be immediately frozen or preserved in a suitable solvent (e.g., ethanol (B145695) or methanol) to prevent enzymatic degradation of the secondary metabolites.
Extraction of Organic Compounds
A systematic extraction process is crucial to isolate compounds of varying polarities. A common approach is sequential extraction with solvents of increasing polarity.
Experimental Protocol: Solvent Extraction
-
Homogenization: The preserved biomass is homogenized in a blender with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Initial Extraction: The homogenate is filtered, and the filtrate is collected. The remaining biomass is re-extracted multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The combined extracts are concentrated under reduced pressure. The resulting aqueous suspension is then partitioned sequentially with solvents of increasing polarity, such as hexane (B92381), dichloromethane, and ethyl acetate. This separates the compounds based on their polarity. The nonpolar hexane or dichloromethane fractions would be the most likely to contain a bromoalkane like this compound.
Chromatographic Separation
The crude extracts are complex mixtures that require further separation using various chromatographic techniques.
Experimental Protocol: Multi-step Chromatography
-
Initial Fractionation: The nonpolar extract (e.g., hexane fraction) is subjected to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel column. The column is eluted with a gradient of increasing solvent polarity (e.g., from pure hexane to ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Fractions from the initial separation showing potential halogenated compounds (e.g., by thin-layer chromatography with specific staining) are further purified by semi-preparative or preparative HPLC. A non-polar column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is typically used.
-
Gas Chromatography (GC): For volatile compounds like bromoalkanes, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal tool for both separation and identification.
Structure Elucidation
The final step is to determine the chemical structure of the isolated pure compound using spectroscopic methods.
Experimental Protocol: Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental formula of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator of a brominated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, is used to determine the connectivity of atoms and the overall structure of the molecule.
Quantitative Data Presentation
Should this compound be discovered in a natural source, the following table format is recommended for presenting quantitative data to facilitate comparison across different samples or extraction methods.
| Sample Source | Collection Site | Extraction Method | Yield of Crude Extract (g/kg of biomass) | Concentration of this compound (µg/g of extract) | Overall Yield (µg/kg of biomass) |
| Organism Name | Coordinates | Solvent Partitioning | Value | Value | Value |
| Organism Name | Coordinates | Supercritical Fluid Extraction | Value | Value | Value |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the hypothetical isolation and characterization process.
Caption: A generalized workflow for the isolation and identification of a novel bromoalkane.
Synthetic Availability
Currently, this compound is commercially available from several chemical suppliers. This indicates that its presence in a research or industrial setting is almost certainly due to chemical synthesis rather than extraction from a natural source. The synthesis would likely involve the bromination of 4-methylheptan-2-ol or the hydrobromination of a corresponding alkene.
Conclusion and Future Directions
The absence of this compound in the vast repository of known natural products highlights the unexplored chemical diversity of our planet's ecosystems. Its simple structure suggests that it could be a biosynthetic intermediate or a minor component of a more complex natural product mixture that has been overlooked. Future research employing more sensitive and high-throughput analytical methods, such as metabolomics and genomics-guided natural product discovery, may yet reveal the natural origins of this and other simple halogenated compounds. Such discoveries could open new avenues for understanding the biosynthesis of organohalogens and their ecological roles.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Thermal Stability of Alkyl Halides
Alkyl halides, a class of compounds containing a halogen atom bonded to an sp³-hybridized carbon atom, exhibit a range of thermal stabilities dependent on the nature of the halogen, the structure of the alkyl group, and the surrounding chemical environment. The carbon-halogen (C-X) bond is a key determinant of this stability, with its strength decreasing down the group (C-F > C-Cl > C-Br > C-I). Consequently, bromoalkanes such as 2-bromo-4-methylheptane are generally less thermally stable than their chloro- and fluoro- analogs.
The primary thermal decomposition pathway for many alkyl halides is elimination, specifically dehydrohalogenation, which results in the formation of an alkene and a hydrogen halide.[1] This process can occur through various mechanisms, principally E1 (unimolecular elimination) and E2 (bimolecular elimination), which are often in competition with substitution reactions (SN1 and SN2). In the context of thermal decomposition without the influence of strong bases or highly polar solvents, unimolecular pathways (E1 and radical chain reactions) are often significant.
Proposed Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound is expected to proceed primarily through dehydrobromination, leading to the formation of various isomeric alkenes. The specific products formed will be dictated by the reaction mechanism and the relative stability of the resulting alkenes, as predicted by Zaitsev's rule.
2.1. E1 Elimination Mechanism
At elevated temperatures, the C-Br bond in this compound can undergo heterolytic cleavage in a slow, rate-determining step to form a secondary carbocation and a bromide ion. This is followed by a rapid deprotonation of a carbon atom adjacent to the carbocation by a weak base (which could be another molecule of this compound or trace impurities) to yield an alkene.
The formation of the carbocation can be visualized as follows:
References
Navigating the Matrix: A Technical Guide to the Solubility of 2-Bromo-4-methylheptane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-4-methylheptane in various organic solvents. In the absence of specific, publicly available quantitative solubility data for this compound, this document presents a detailed predictive analysis based on established principles of physical chemistry and analogy to structurally similar haloalkanes. Furthermore, a rigorous, step-by-step experimental protocol for the precise determination of its solubility is provided to empower researchers in generating empirical data. This guide is intended to be an essential resource for scientists and professionals in drug development and chemical synthesis, facilitating informed solvent selection for reactions, purifications, and formulations involving this compound.
Core Concepts: Understanding the Solubility of Bromoalkanes
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be soluble in one another.[1] this compound, a branched-chain bromoalkane, possesses a molecular structure that is predominantly nonpolar due to its eight-carbon aliphatic backbone. The presence of the bromine atom introduces a polar carbon-bromine (C-Br) bond, resulting in a weak dipole moment. However, the large nonpolar alkyl portion of the molecule is the primary determinant of its solubility behavior.
Consequently, this compound is expected to exhibit high solubility in nonpolar and weakly polar organic solvents.[1][2] The dissolution process in these solvents is energetically favorable because the van der Waals forces (specifically London dispersion forces) between the haloalkane molecules and the solvent molecules are comparable in strength to the forces within the separate components.[2][3]
Conversely, the solubility of this compound in highly polar solvents, particularly water, is anticipated to be very low.[4] The significant energy required to disrupt the strong hydrogen bonding network among water molecules is not adequately compensated by the energy released from the formation of weaker dipole-dipole and dispersion forces between this compound and water molecules.
Predicted Solubility Profile of this compound
| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Rationale |
| Nonpolar | Hexane | Miscible | Both are nonpolar hydrocarbons, leading to favorable London dispersion force interactions. |
| Toluene (B28343) | Miscible | The nonpolar aromatic ring of toluene readily interacts with the alkyl chain of the solute. | |
| Diethyl Ether | Miscible | A weakly polar solvent that is an excellent solvent for a wide range of organic compounds, including haloalkanes.[5] | |
| Polar Aprotic | Acetone (B3395972) | Soluble | The moderate polarity of acetone allows for dissolution of weakly polar compounds. |
| Tetrahydrofuran (THF) | Soluble | Similar to diethyl ether, THF is a good solvent for many organic compounds. | |
| Dichloromethane (DCM) | Soluble | A moderately polar solvent that is effective at dissolving a wide array of organic molecules. | |
| Polar Protic | Ethanol (B145695) | Soluble | The alkyl portion of ethanol interacts favorably with the haloalkane, while the hydroxyl group's polarity is less disruptive than that of water.[5] |
| Methanol | Moderately Soluble | As a more polar alcohol than ethanol, its solubility for the largely nonpolar this compound is expected to be lower. | |
| Water | Insoluble | The high polarity and strong hydrogen bonding of water make it a poor solvent for nonpolar organic compounds. |
Disclaimer: The data presented in this table is predictive and based on established chemical principles. For precise quantitative analysis, experimental determination is strongly recommended.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and robust technique. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with airtight seals
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solute is necessary to ensure saturation.
-
Securely seal the vial to prevent any evaporation of the solvent.
-
Place the vial in the thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.
-
To ensure complete separation of the saturated solution from the excess solute, the vial can be left undisturbed in the temperature-controlled environment for several hours or centrifuged at a low speed.
-
-
Sample Analysis:
-
Carefully extract a known volume of the clear, saturated supernatant using a pre-calibrated pipette.
-
Dilute the extracted sample with a known volume of the pure solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mass fraction (%).
-
It is recommended to perform multiple replicates to ensure the precision and accuracy of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, a strong predictive understanding of its behavior in organic solvents can be established based on fundamental chemical principles. It is anticipated to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar solvents like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This technical guide serves as a foundational resource for researchers, enabling more efficient and effective utilization of this compound in scientific and industrial applications.
References
- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 2. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 3. Give reasons AHaloalkanes easily dissolve in organic class 11 chemistry CBSE [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to Quantum Chemical Calculations for 2-Bromo-4-methylheptane
This guide provides a comprehensive overview of the theoretical framework and practical protocols for conducting quantum chemical calculations on 2-Bromo-4-methylheptane. Aimed at researchers, computational chemists, and drug development professionals, this document outlines a robust in silico approach to characterize the molecule's structural, energetic, and electronic properties.
Theoretical Background
Quantum chemical calculations offer a powerful lens to investigate molecular systems at the electronic level. For a flexible halogenated alkane like this compound, these methods are indispensable for understanding its conformational landscape, reactivity, and spectroscopic signatures. The primary theoretical approach discussed is Density Functional Theory (DFT), which provides a favorable balance between computational cost and accuracy for molecules of this size.[1] Key properties that can be elucidated include optimized molecular geometries, vibrational frequencies, and electronic characteristics such as molecular orbitals and charge distributions.
Computational Methodology and Protocols
A rigorous computational study of this compound requires a multi-step approach to thoroughly explore its potential energy surface and accurately determine its properties.
Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. Identifying the global minimum energy structure and other low-energy conformers is a critical first step.[2]
Experimental Protocol:
-
Initial Structure Generation: A 3D structure of this compound is generated using molecular builder software.
-
Conformational Search: A stochastic or systematic search is performed to explore the conformational space.[3] A common approach is to use a lower-level, computationally inexpensive method, such as the GFN2-xTB semi-empirical method, to rapidly generate and pre-optimize a large number of conformers.[4]
-
Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique structures. A representative set of low-energy conformers (e.g., within a 10-15 kJ/mol window of the lowest energy structure) is selected for further refinement.
The selected conformers are then subjected to a higher level of theory to obtain accurate geometries and energies.
Experimental Protocol:
-
Level of Theory Selection:
-
Functional: A hybrid DFT functional such as B3LYP or a meta-hybrid GGA like M06-2X is recommended. These functionals have shown good performance for main-group organic molecules.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Karlsruhe basis set such as def2-TZVP is appropriate.[5] For bromine, the inclusion of polarization and diffuse functions is crucial for accurately describing its electron distribution.[6][7]
-
-
Geometry Optimization: Each selected conformer is optimized to find the nearest stationary point on the potential energy surface. The optimization is typically performed until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.[8] This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[8]
-
To compute the zero-point vibrational energy (ZPVE), thermal corrections, and to predict the infrared (IR) spectrum.
-
To model the behavior of this compound in a solution, which is more representative of experimental conditions, an implicit solvation model can be employed.
Experimental Protocol:
-
Model Selection: The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are widely used and effective choices.[9][10]
-
Solvent Definition: The solvent of interest (e.g., water, ethanol, chloroform) is specified by its dielectric constant.
-
Re-optimization: The lowest energy conformers identified in the gas phase are re-optimized with the selected solvation model to account for the influence of the solvent on the molecular geometry and energetics.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the computational protocols.
Caption: Overall computational workflow from initial structure to final data analysis.
Caption: Step-by-step process for identifying unique, low-energy conformers.
Caption: Logical relationships between key data derived from the calculations.
Data Presentation
The quantitative results from these calculations should be organized into clear, concise tables for comparative analysis. Below are templates with illustrative data for the lowest-energy conformer of this compound.
Table 1: Optimized Geometric Parameters (Lowest Energy Conformer) Level of Theory: B3LYP/def2-TZVP
| Parameter | Type | Atoms Involved | Value |
| r(C2-Br) | Bond Length | C2, Br | 1.97 Å |
| r(C4-C5) | Bond Length | C4, C5 | 1.54 Å |
| a(C1-C2-Br) | Bond Angle | C1, C2, Br | 111.5° |
| a(C3-C4-C5) | Bond Angle | C3, C4, C5 | 112.0° |
| d(Br-C2-C3-C4) | Dihedral Angle | Br, C2, C3, C4 | -65.0° |
| d(C2-C3-C4-C5) | Dihedral Angle | C2, C3, C4, C5 | 178.5° |
Table 2: Relative Energies of Conformers Level of Theory: B3LYP/def2-TZVP with ZPVE correction
| Conformer ID | Relative Energy (kJ/mol) | Boltzmann Population (%) |
| Conf-01 | 0.00 | 65.2 |
| Conf-02 | 1.85 | 21.5 |
| Conf-03 | 3.50 | 9.8 |
| Conf-04 | 6.20 | 3.5 |
Table 3: Calculated Vibrational Frequencies and Assignments Level of Theory: B3LYP/def2-TZVP
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 2985 | 125.4 | C-H stretch (methyl) |
| 2960 | 180.1 | C-H stretch (methylene) |
| 1450 | 45.2 | C-H bend (scissoring) |
| 1265 | 30.8 | C-C stretch |
| 680 | 95.7 | C-Br stretch |
Table 4: Key Electronic Properties Level of Theory: B3LYP/def2-TZVP in Water (SMD model)
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | 0.95 eV |
| HOMO-LUMO Gap | 7.80 eV |
| Dipole Moment | 2.15 D |
By following these protocols, researchers can generate a comprehensive and accurate theoretical characterization of this compound, providing valuable insights for applications in drug design, materials science, and chemical research.
References
- 1. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calcus.cloud [calcus.cloud]
- 3. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 4. Conformational Searching | Rowan [rowansci.com]
- 5. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. atomistica.online [atomistica.online]
- 9. Solvent model - Wikipedia [en.wikipedia.org]
- 10. Solvation Models - NWChem [nwchemgit.github.io]
Methodological & Application
Application Notes and Protocols: 2-Bromo-4-methylheptane as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4-methylheptane as a versatile precursor in organic synthesis. This secondary alkyl halide is a valuable building block for the introduction of the 4-methylheptan-2-yl moiety into a variety of molecular scaffolds, which can be of interest in the development of new pharmaceutical agents and fine chemicals.
Introduction
This compound (C₈H₁₇Br) is an organobromine compound with a chiral center at both the carbon bearing the bromine and the carbon at the 4-position.[1] Its structure allows for its participation in a range of organic transformations, primarily through nucleophilic substitution and organometallic coupling reactions. The branched alkyl chain can impart unique steric and lipophilic properties to target molecules, potentially influencing their biological activity and pharmacokinetic profiles.
This document outlines key applications of this compound, including its use in Grignard reactions and nucleophilic substitution for the formation of carbon-carbon and carbon-heteroatom bonds. Detailed experimental protocols and representative data are provided to guide researchers in leveraging this precursor for their synthetic needs.
Key Synthetic Applications
The reactivity of this compound is primarily centered around the carbon-bromine bond. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and allows for the formation of organometallic reagents.
Grignard Reagent Formation and Subsequent Reactions
One of the most powerful applications of this compound is its conversion to the corresponding Grignard reagent, (4-methylheptan-2-yl)magnesium bromide. This organometallic intermediate is a potent nucleophile and can react with a wide array of electrophiles to form new carbon-carbon bonds. This is particularly useful for the synthesis of complex molecules and for chain elongation.[2]
General Reaction Scheme:
-
Formation of Grignard Reagent: CH₃CH(Br)CH₂CH(CH₃)CH₂CH₂CH₃ + Mg → CH₃CH(MgBr)CH₂CH(CH₃)CH₂CH₂CH₃
-
Reaction with an Electrophile (e.g., a ketone): CH₃CH(MgBr)CH₂CH(CH₃)CH₂CH₂CH₃ + R₂C=O → R₂C(O-MgBr)CH(CH₃)CH₂CH(CH₃)CH₂CH₂CH₃ Followed by acidic workup to yield a tertiary alcohol.
Experimental Protocol: Synthesis of 2,4-Dimethyl-4-(4-methylheptan-2-yl)pentan-4-ol via Grignard Reaction
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with acetone (B3395972) to form a tertiary alcohol.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (a small crystal)
-
Acetone (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., argon or nitrogen).
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.2 equiv) and a small crystal of iodine.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow to cool.
-
Add a small portion of anhydrous diethyl ether.
-
Prepare a solution of this compound (1.0 equiv) in anhydrous diethyl ether.
-
Add a small amount of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of acetone (1.0 equiv) in anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tertiary alcohol.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by GC-MS) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the structure of 2,4-dimethyl-4-(4-methylheptan-2-yl)pentan-4-ol. |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with the structure of 2,4-dimethyl-4-(4-methylheptan-2-yl)pentan-4-ol. |
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of a tertiary alcohol using a Grignard reaction.
Nucleophilic Substitution Reactions
This compound can serve as an electrophile in nucleophilic substitution reactions (typically Sₙ2). This allows for the introduction of various functional groups by reacting it with different nucleophiles. For instance, reaction with an amine can lead to the formation of a secondary amine, a common scaffold in many biologically active molecules.
General Reaction Scheme: CH₃CH(Br)CH₂CH(CH₃)CH₂CH₂CH₃ + Nu⁻ → CH₃CH(Nu)CH₂CH(CH₃)CH₂CH₂CH₃ + Br⁻ (where Nu⁻ is a nucleophile, e.g., R-NH₂)
Experimental Protocol: Synthesis of N-Benzyl-4-methylheptan-2-amine
This protocol describes the synthesis of a secondary amine through the reaction of this compound with benzylamine (B48309).
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equiv), benzylamine (2.0 equiv), potassium carbonate (1.5 equiv), and acetonitrile.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 65-75% |
| Purity (by HPLC) | >97% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the structure of N-benzyl-4-methylheptan-2-amine. |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₅H₂₆N [M+H]⁺, found consistent value. |
Diagram of the Signaling Pathway (Logical Relationship):
Caption: Logical relationship in the nucleophilic substitution reaction.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its ability to form Grignard reagents and undergo nucleophilic substitution reactions makes it a key building block for the synthesis of a wide range of organic molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel pharmaceuticals and other advanced materials. The unique branched alkyl structure it imparts can be a critical design element in modulating the physicochemical properties of target compounds.
References
Application Notes and Protocols: Formation of (4-methylheptan-2-yl)magnesium bromide from 2-Bromo-4-methylheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents, with the general formula RMgX, are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] This document provides a detailed protocol for the synthesis of the Grignard reagent (4-methylheptan-2-yl)magnesium bromide from its corresponding secondary alkyl halide, 2-bromo-4-methylheptane. The successful formation of Grignard reagents is highly dependent on anhydrous conditions, as they react readily with protic solvents like water.[1][2] This protocol emphasizes the necessary precautions and procedures to ensure a successful reaction, which is a critical step for subsequent reactions with various electrophiles such as aldehydes, ketones, and esters.[3][4]
Reaction Scheme
The formation of (4-methylheptan-2-yl)magnesium bromide is achieved through the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[2]
Chemical Equation:
CH₃CH(Br)CH₂CH(CH₃)CH₂CH₂CH₃ + Mg → CH₃CH(MgBr)CH₂CH(CH₃)CH₂CH₂CH₃
(this compound)(Magnesium)((4-methylheptan-2-yl)magnesium bromide)
Quantitative Data Summary
The success of a Grignard reaction is often assessed by the yield of the subsequent reaction product. The following table provides typical parameters for the formation of the Grignard reagent and its subsequent reaction with a generic electrophile.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting alkyl halide. |
| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess magnesium is used to ensure complete reaction. |
| Anhydrous Diethyl Ether | Sufficient to dissolve reactants | The solvent must be strictly anhydrous.[5] |
| Reaction Conditions | ||
| Initiation Temperature | Room Temperature to gentle warming | A small amount of iodine or 1,2-dibromoethane (B42909) can be used as an initiator.[2][6] |
| Reaction Temperature | Gentle Reflux (~35°C for diethyl ether) | The reaction is exothermic and should be controlled.[7] |
| Reaction Time | 30 - 60 minutes | Completion is indicated by the consumption of magnesium.[1] |
| Expected Outcome | ||
| Grignard Reagent Concentration | ~0.5 - 1.0 M in ether | Dependent on the initial concentration of the alkyl halide. |
| Typical Yield (of subsequent product) | 60 - 85% | Yields can vary based on the electrophile and reaction conditions. |
Experimental Protocol
This protocol details the in situ preparation of (4-methylheptan-2-yl)magnesium bromide for immediate use in a subsequent reaction.
Materials and Equipment
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or water bath
Procedure
-
Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water. This is typically achieved by oven-drying at >120°C for several hours and allowing to cool in a desiccator or under a stream of inert gas.[5]
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a glass stopper or septum for the inert gas inlet. Ensure all joints are well-sealed.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until purple iodine vapor is observed. This process helps to remove the passivating magnesium oxide layer from the surface of the turnings.[2] Allow the flask to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Initiation: Add a small amount of the anhydrous diethyl ether to the flask to just cover the magnesium turnings. Add a small portion (~10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction may start spontaneously, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[8] If the reaction does not initiate, gentle warming with a water bath may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling. If the reaction becomes too rapid, the flask can be cooled with a cool water bath.
-
Reaction Completion: After the addition is complete, continue to stir the mixture. If the reflux subsides, the reaction mixture can be gently heated to maintain a reflux for an additional 20-30 minutes to ensure all the magnesium has reacted.[1] The final Grignard reagent solution should appear as a gray to brownish, slightly cloudy mixture.
-
Use of the Grignard Reagent: The prepared (4-methylheptan-2-yl)magnesium bromide solution is now ready for the subsequent reaction. The solution of the electrophile in anhydrous ether is typically added dropwise to the stirred Grignard reagent at a controlled temperature.
Potential Side Reactions
The formation of Grignard reagents from secondary alkyl halides can sometimes be accompanied by side reactions. One common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the unreacted alkyl halide to form a dimer.[7]
2 R-X + Mg → R-R + MgX₂
To minimize this, a slow, controlled addition of the alkyl halide is recommended to maintain its low concentration in the reaction mixture.[7]
Safety Precautions
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the procedure, as Grignard reagents react violently with water.[1]
-
Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point. All operations should be conducted in a well-ventilated fume hood, away from any ignition sources.[1]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. Proper temperature control is necessary to avoid uncontrolled reflux.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is essential to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
Visualizations
Caption: Workflow for the formation of (4-methylheptan-2-yl)magnesium bromide.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for nucleophilic substitution reactions involving 2-Bromo-4-methylheptane, a secondary alkyl halide. As a chiral secondary bromide, its reactivity is sensitive to reaction conditions, allowing for selective synthesis through either S(_N)1 or S(_N)2 pathways. Understanding and controlling these pathways is crucial for the targeted synthesis of chiral molecules in pharmaceutical and materials science research.
Introduction
This compound possesses a stereocenter at the carbon bearing the bromine atom, making it a valuable substrate for asymmetric synthesis. The steric hindrance around this secondary carbon is moderate, meaning that both S(N)1 and S(_N)2 reactions are possible and compete with each other. The choice of nucleophile, solvent, and temperature will dictate the predominant reaction mechanism and, consequently, the stereochemical outcome of the product. Strong, unhindered nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism, leading to inversion of stereochemistry. Conversely, weak nucleophiles in polar protic solvents promote the S(_N)1 mechanism, which proceeds through a planar carbocation intermediate, resulting in a racemic mixture of products.[1][2]
Data Presentation: Reaction Pathways and Conditions
The following tables summarize the expected outcomes and conditions for S(_N)1 and S(_N)2 reactions of this compound. The quantitative data is representative of reactions with secondary bromoalkanes under the specified conditions.
Table 1: S(_N)2 Reaction Parameters
| Parameter | Condition | Rationale | Expected Outcome |
| Nucleophile | Sodium Azide (B81097) (NaN₃) | Strong, relatively unhindered nucleophile | High reaction rate |
| Solvent | Acetone (B3395972) (polar aprotic) | Solvates the cation, leaving the nucleophile "naked" and highly reactive; does not solvate the nucleophile itself.[1] | Promotes bimolecular collision |
| Temperature | 50-60 °C | Provides sufficient activation energy without favoring elimination side reactions | High yield of substitution product |
| Product | 2-Azido-4-methylheptane | --- | Inversion of stereochemistry |
| Estimated Yield | >85% | --- | --- |
Table 2: S(_N)1 Reaction Parameters
| Parameter | Condition | Rationale | Expected Outcome |
| Nucleophile | Ethanol (B145695) (CH₃CH₂OH) | Weak nucleophile, also acts as the solvent (solvolysis) | Favors unimolecular dissociation |
| Solvent | Ethanol (polar protic) | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[3][4] | Promotes ionization of the C-Br bond |
| Temperature | 25 °C (Room Temp.) | Sufficient for the solvolysis of a secondary bromide without excessive elimination | Moderate reaction rate |
| Product | 2-Ethoxy-4-methylheptane | --- | Racemic mixture |
| Estimated Yield | 60-70% (competes with E1) | --- | --- |
Experimental Protocols
Protocol 1: S(_N)2 Synthesis of 2-Azido-4-methylheptane
This protocol describes the synthesis of 2-Azido-4-methylheptane from this compound via an S(_N)2 reaction, which results in the inversion of stereochemistry.
Materials:
-
This compound (1.93 g, 10 mmol)
-
Sodium azide (NaN₃) (0.81 g, 12.5 mmol)
-
Anhydrous acetone (50 mL)
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sodium azide (0.81 g, 12.5 mmol) and anhydrous acetone (50 mL). Stir the mixture to dissolve the sodium azide.
-
Addition of Substrate: Add this compound (1.93 g, 10 mmol) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 56 °C) using a heating mantle. Maintain the reflux with stirring for 24 hours. The formation of a precipitate (NaBr) may be observed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the sodium bromide precipitate. Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2-Azido-4-methylheptane by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: S(_N)1 Solvolysis of this compound
This protocol describes the synthesis of 2-Ethoxy-4-methylheptane from this compound via an S(_N)1 solvolysis reaction, which is expected to yield a racemic product.
Materials:
-
This compound (1.93 g, 10 mmol)
-
Absolute ethanol (50 mL)
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate (5% aqueous solution)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.93 g, 10 mmol) in absolute ethanol (50 mL).
-
Reaction: Stir the solution at room temperature (25 °C) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with a 5% aqueous solution of sodium bicarbonate (30 mL) to neutralize any HBr formed. Finally, wash with brine (30 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude 2-Ethoxy-4-methylheptane can be purified by fractional distillation under reduced pressure.
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with the nucleophilic substitution reactions of this compound.
Caption: S(_N)2 reaction mechanism showing backside attack and inversion of stereochemistry.
Caption: S(_N)1 reaction mechanism proceeding through a planar carbocation intermediate.
Caption: General experimental workflow for nucleophilic substitution reactions.
Caption: Factors influencing the competition between S(_N)1 and S(_N)2 pathways.
References
Application Notes: 2-Bromo-4-methylheptane as a Versatile Intermediate in the Synthesis of Novel Agrochemicals
Introduction
Alkyl halides are a cornerstone in the synthesis of a wide array of organic molecules, serving as crucial building blocks for pharmaceuticals, materials science, and notably, agrochemicals.[1][2] Their utility in the agrochemical sector is primarily as precursors for active ingredients in pesticides, herbicides, and fungicides.[1][3] The specific structure of the alkyl group and the nature of the halogen are key determinants of the reactivity and, ultimately, the biological efficacy of the final product. 2-Bromo-4-methylheptane, a secondary bromoalkane, offers a unique branched alkyl scaffold that can be exploited to develop novel agrochemicals with potentially enhanced target specificity and improved physicochemical properties. This document outlines the potential application of this compound in the synthesis of a novel herbicidal agent, provisionally named "Heptanoflex," and provides detailed experimental protocols for its synthesis and evaluation.
The synthetic strategy will focus on a nucleophilic substitution reaction, a common and versatile method for incorporating alkyl groups into biologically active molecules.[1] Specifically, the synthesis will be based on the well-established Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide to form an ether linkage.[4][5][6] Ether linkages are present in many commercial herbicides and can be crucial for their mode of action.
Hypothetical Application: Synthesis of the Novel Herbicide "Heptanoflex"
"Heptanoflex" is a hypothetical herbicide designed to inhibit a key enzyme in plant growth. The synthesis involves the coupling of this compound with a pyrazole-based alcohol. Pyrazole (B372694) derivatives are a well-known class of herbicides, and the introduction of the branched 4-methylheptyl group could enhance the compound's interaction with the target enzyme, potentially leading to increased efficacy and a unique weed control spectrum.[1][7][8]
Experimental Protocols
1. Synthesis of 4-(4-methylheptan-2-yloxy)-1H-pyrazole ("Heptanoflex")
This protocol describes the synthesis of "Heptanoflex" via a nucleophilic substitution reaction (Williamson ether synthesis) between this compound and 1H-pyrazol-4-ol.
Materials:
-
This compound (C8H17Br, MW: 193.12 g/mol )
-
1H-pyrazol-4-ol (C3H4N2O, MW: 84.08 g/mol )
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 1H-pyrazol-4-ol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure 4-(4-methylheptan-2-yloxy)-1H-pyrazole ("Heptanoflex").
2. Characterization of "Heptanoflex"
The structure and purity of the synthesized "Heptanoflex" would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the 4-methylheptyl group attached to the pyrazole ring via an ether linkage.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation
The following tables present hypothetical quantitative data for the synthesis and herbicidal activity of "Heptanoflex."
Table 1: Synthesis Yield and Purity of "Heptanoflex"
| Parameter | Value |
| Starting Material Purity | |
| This compound | >98% |
| 1H-pyrazol-4-ol | >99% |
| Reaction Conditions | |
| Scale | 10 mmol |
| Reaction Time | 16 hours |
| Reflux Temperature | 66°C |
| Product Yield and Purity | |
| Crude Yield | 85% |
| Purified Yield | 72% |
| Purity (by HPLC) | >98.5% |
Table 2: Herbicidal Activity of "Heptanoflex" against Common Weeds (Hypothetical Data)
| Weed Species | Common Name | Growth Inhibition (%) at 150 g a.i./ha |
| Digitaria sanguinalis | Large Crabgrass | 85 |
| Abutilon theophrasti | Velvetleaf | 78 |
| Setaria viridis | Green Foxtail | 92 |
| Amaranthus retroflexus | Redroot Pigweed | 88 |
a.i./ha: active ingredient per hectare
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of the hypothetical herbicide "Heptanoflex".
Caption: Logical relationship illustrating the influence of this compound on the properties of a final agrochemical product.
Conclusion
References
- 1. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives from the secondary alkyl halide, 2-Bromo-4-methylheptane. The protocols outlined below cover key synthetic transformations including nucleophilic substitution, elimination, and organometallic reactions. These methods are fundamental in medicinal chemistry and drug development for the generation of novel molecular entities.
Synthesis of 2-Ethoxy-4-methylheptane via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. Due to the secondary nature of this compound, the choice of a non-bulky alkoxide and a polar aprotic solvent is crucial to favor substitution over elimination.
Experimental Protocol
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol (B145695) under an inert atmosphere. This compound is then added to the cooled ethoxide solution. The reaction mixture is heated under reflux to drive the SN2 reaction to completion. Following the reaction, an aqueous workup is performed to remove any unreacted alkoxide and inorganic salts. The crude ether is then purified by distillation.
Quantitative Data
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Ethoxide | 1.2 eq |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 65-75% |
Reaction Workflow
Application Notes and Protocols for the Use of 2-Bromo-4-methylheptane in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4-methylheptane as a precursor in the generation of novel organic compounds. The focus is on the formation of a Grignard reagent, a powerful tool for carbon-carbon bond formation, and its subsequent reaction with an electrophile to create a new molecular entity. The protocols provided are designed to be a starting point for laboratory synthesis and can be adapted for various research and development applications.
Introduction
This compound is a secondary alkyl halide that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom on the second carbon of a branched heptane (B126788) chain, allows for a variety of chemical transformations. The bromine atom can act as a leaving group in nucleophilic substitution reactions and is instrumental in the formation of organometallic reagents.
The generation of a Grignard reagent from this compound offers a robust method for introducing the 4-methylheptan-2-yl moiety into a target molecule. Grignard reagents are highly nucleophilic and react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. This reactivity is particularly valuable in the construction of complex molecular scaffolds relevant to medicinal chemistry and materials science.
This document outlines the synthesis of a novel tertiary alcohol, 2,4-dimethyl-4-(4-methylheptan-2-yl)pentan-2-ol, through the reaction of the Grignard reagent of this compound with acetone (B3395972).
Synthesis of 2,4-Dimethyl-4-(4-methylheptan-2-yl)pentan-2-ol
This section details the two-step synthesis of a novel tertiary alcohol, starting from this compound. The first step is the formation of the Grignard reagent, (4-methylheptan-2-yl)magnesium bromide. The second step is the reaction of this Grignard reagent with acetone.
Experimental Protocols
Part 1: Formation of (4-methylheptan-2-yl)magnesium Bromide (Grignard Reagent)
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount)
-
Inert gas (Argon or Nitrogen)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place the magnesium turnings in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible. The disappearance of the color indicates the activation of the magnesium surface.
-
Reaction Initiation: Allow the flask to cool to room temperature. Add anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction mixture should become cloudy and begin to gently reflux, indicating the initiation of the Grignard formation. If the reaction does not start, gentle warming may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is the (4-methylheptan-2-yl)magnesium bromide reagent and should be used immediately in the next step.
Part 2: Synthesis of 2,4-Dimethyl-4-(4-methylheptan-2-yl)pentan-2-ol
Materials:
-
(4-methylheptan-2-yl)magnesium bromide solution (from Part 1)
-
Anhydrous acetone (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Separatory funnel
Procedure:
-
Reaction with Acetone: Cool the Grignard reagent solution to 0°C using an ice bath. Prepare a solution of anhydrous acetone in anhydrous diethyl ether or THF. Add the acetone solution dropwise to the stirred Grignard reagent solution. An exothermic reaction will occur. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring and Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 2,4-dimethyl-4-(4-methylheptan-2-yl)pentan-2-ol.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield | Appearance |
| This compound | 193.12 | 1.0 | 2,4-Dimethyl-4-(4-methylheptan-2-yl)pentan-2-ol | 214.39 | >85% | Colorless Oil |
| Acetone | 58.08 | 1.0 |
Note: The yield is a typical expectation for this type of reaction and may vary depending on the specific reaction conditions and purification techniques.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a novel tertiary alcohol.
Logical Relationship of Reactants and Products
Caption: Reactants leading to the final product.
Reaction Kinetics of 2-Bromo-4-methylheptane: A Comprehensive Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction kinetics of 2-bromo-4-methylheptane, a secondary alkyl halide, with a variety of nucleophiles. Understanding these reaction dynamics is crucial for predicting product formation, optimizing reaction conditions, and developing synthetic strategies in medicinal chemistry and materials science. This guide includes theoretical background, detailed experimental protocols, and data presentation to facilitate the study of this and similar compounds.
Introduction to Nucleophilic Substitution and Elimination Reactions
This compound, as a secondary alkyl halide, can undergo several competing reaction pathways when treated with a nucleophile. The primary mechanisms are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The predominant pathway is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the temperature.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry.[1][2][3] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[1][3] Steric hindrance around the reaction center can significantly slow down the SN2 reaction rate.[2][3]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step.[4] This pathway is favored by polar protic solvents, which can stabilize the carbocation. The rate is dependent only on the concentration of the alkyl halide.[4]
-
E2 (Elimination Bimolecular): This is a one-step concerted mechanism where a strong base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene.[5][6][7][8] The reaction rate is dependent on the concentration of both the alkyl halide and the base.[6][7][8]
-
E1 (Elimination Unimolecular): This is a two-step mechanism that also proceeds through a carbocation intermediate. It often competes with the SN1 reaction and is favored by heat.
The interplay of these mechanisms determines the product distribution. For a secondary alkyl halide like this compound, the reaction conditions will dictate the major products. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor SN2 reactions. Strong, bulky bases will favor E2 elimination. Weak nucleophiles in polar protic solvents will lead to a mixture of SN1 and E1 products.
Quantitative Kinetic Data
While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively available in the public literature, the following table presents representative data for analogous secondary bromoalkanes to illustrate the expected kinetic trends. The rate constants are highly dependent on the specific nucleophile, solvent, and temperature.
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) [Unit] | Predominant Mechanism |
| 2-Bromopropane | OH⁻ | Ethanol/Water | 50 | Illustrative Value | SN2/E2 |
| 2-Bromobutane | CN⁻ | Acetone | 25 | Illustrative Value | SN2 |
| 2-Bromopentane | I⁻ | Acetone | 25 | Illustrative Value | SN2 |
| 2-Bromopropane | t-BuO⁻ | t-Butanol | 50 | Illustrative Value | E2 |
| 2-Bromobutane | H₂O | Water | 25 | Illustrative Value | SN1/E1 |
Note: The values in this table are illustrative and intended to show relative trends. Actual rate constants for this compound would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for studying the reaction kinetics of this compound with different nucleophiles.
General Materials and Reagents
-
This compound (purified)
-
Selected Nucleophiles (e.g., Sodium Hydroxide, Sodium Cyanide, Sodium Iodide, Potassium tert-Butoxide)
-
Solvents (e.g., Acetone, Ethanol, Dimethyl Sulfoxide (DMSO), Water)
-
Standard analytical grade reagents
-
Volumetric flasks, pipettes, and burettes
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Gas Chromatograph (GC) with a suitable column (e.g., VF-624ms) and Mass Spectrometer (MS) or Flame Ionization Detector (FID).[9]
-
Titration apparatus (for acid-base reactions)
-
Polarimeter (for stereochemical studies)
Protocol 1: Monitoring Reaction Rate by Gas Chromatography (GC)
This protocol is suitable for a wide range of nucleophiles and allows for the simultaneous monitoring of reactant disappearance and product formation.
-
Preparation of Standard Solutions:
-
Reaction Setup:
-
In a sealed reaction vessel submerged in a constant temperature water bath, place a known volume of the nucleophile solution.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
Initiate the reaction by injecting a known volume of the this compound stock solution into the reaction vessel with vigorous stirring. Start a timer immediately.
-
-
Sample Collection and Analysis:
-
At regular time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent that is immiscible with the reaction solvent and contains an internal standard.
-
Inject the quenched sample into the Gas Chromatograph.[12][13][14]
-
-
Data Analysis:
-
Integrate the peak areas of the this compound and the product(s) relative to the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
By varying the initial concentrations of the alkyl halide and the nucleophile, the order of the reaction with respect to each reactant and the overall rate law can be determined.
-
Protocol 2: Monitoring Reaction Rate by Titration (for reactions producing acid or base)
This method is applicable when the reaction produces an acidic or basic byproduct, such as the HBr formed in solvolysis reactions.[4][15]
-
Reaction Setup:
-
In a thermostated reaction vessel, dissolve a known amount of this compound in a suitable solvent mixture (e.g., ethanol/water).
-
Add a few drops of a suitable indicator (e.g., bromothymol blue).[4]
-
Add a small, known amount of a standardized base (e.g., NaOH solution) to make the solution slightly basic.[4]
-
-
Monitoring the Reaction:
-
Start a timer as soon as the reactants are mixed.
-
The reaction will produce HBr, which will neutralize the added base.
-
Record the time it takes for the indicator to change color, signifying the consumption of the added base.[15]
-
-
Data Analysis:
-
The rate of the reaction can be calculated from the amount of base consumed over the measured time interval.
-
By repeating the experiment with different initial concentrations, the rate law can be determined.
-
Reaction Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms for this compound.
Caption: SN2 Reaction Mechanism.
Caption: SN1 Reaction Mechanism.
Caption: E2 Reaction Mechanism.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
The reaction kinetics of this compound are governed by a delicate balance between substitution and elimination pathways. By carefully selecting the nucleophile/base, solvent, and temperature, the desired reaction outcome can be favored. The protocols outlined in this application note provide a robust framework for researchers to investigate these reactions quantitatively. The provided visualizations of the reaction mechanisms and experimental workflow serve as a valuable tool for understanding and implementing these studies. Further experimental work is necessary to establish a comprehensive kinetic database for this specific substrate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. fvs.com.py [fvs.com.py]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Ch 5 : E2 mechanism [chem.ucalgary.ca]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solved Reactivity of Alkyl Halides in Nucleophilic | Chegg.com [chegg.com]
- 11. webassign.net [webassign.net]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cerritos.edu [cerritos.edu]
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the industrial-scale synthesis of 2-Bromo-4-methylheptane, a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals. The described protocol focuses on a scalable and efficient method that minimizes the formation of isomeric impurities. Detailed experimental procedures, data presentation, and process flow diagrams are included to facilitate the transition from laboratory to industrial production.
Introduction
This compound is a branched alkyl halide whose utility in industrial applications lies in its function as a versatile chemical intermediate.[1] Its structure allows for the introduction of the 4-methylheptyl moiety into a variety of molecules, a common feature in the development of new active pharmaceutical ingredients and agrochemicals. The primary challenge in the synthesis of secondary alkyl bromides is the potential for rearrangement reactions, leading to a mixture of isomers that are often difficult to separate. This protocol details a robust synthesis strategy that circumvents this issue.
Synthesis Strategy
The recommended industrial-scale synthesis of this compound proceeds via the reaction of 4-methyl-2-heptanol (B3053814) with phosphorus tribromide (PBr₃). This method is favored for its high yield and selectivity, proceeding through an S_N2 mechanism which minimizes the risk of carbocation rearrangements that are common with hydrohalic acid-based approaches.[2][3][4]
The overall reaction is as follows:
3 C₈H₁₈O + PBr₃ → 3 C₈H₁₇Br + H₃PO₃
-
Starting Material: 4-methyl-2-heptanol
-
Reagent: Phosphorus tribromide (PBr₃)
-
Product: this compound
-
By-product: Phosphorous acid
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactor with heating/cooling capabilities, a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Reagents: 4-methyl-2-heptanol (≥98% purity), Phosphorus tribromide (≥99% purity), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate.
-
Purification: Distillation apparatus with a fractionating column.
-
Analytical: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.
Synthesis of this compound
-
Reactor Preparation: The reactor is rendered inert by purging with dry nitrogen.
-
Charging the Reactor: A solution of 4-methyl-2-heptanol in anhydrous diethyl ether is charged into the reactor.
-
Cooling: The reactor contents are cooled to 0-5 °C with constant stirring.
-
Addition of PBr₃: Phosphorus tribromide is added dropwise from the addition funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.[5]
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-18 hours to ensure complete conversion.
-
Work-up: The reaction mixture is cautiously poured over crushed ice to quench the excess PBr₃. The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate.
-
Solvent Removal: The diethyl ether is removed under reduced pressure.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.[6][7]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-methyl-2-heptanol | |
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 g/mol | |
| Reagent | Phosphorus tribromide | |
| Molecular Formula | PBr₃ | [8] |
| Molecular Weight | 270.69 g/mol | [8] |
| Product | This compound | |
| Molecular Formula | C₈H₁₇Br | [9] |
| Molecular Weight | 193.12 g/mol | [9] |
| Reaction Conditions | ||
| Temperature | 0-25 °C | [10] |
| Reaction Time | 12-18 hours | |
| Yield and Purity | ||
| Typical Yield | 85-95% | [3] |
| Purity (post-distillation) | >98% |
Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities. The fragmentation pattern should be consistent with the structure of this compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum should show characteristic peaks for the different protons in the molecule, with appropriate chemical shifts and splitting patterns.
-
¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the structure of this compound.
-
Industrial Applications
This compound is a key building block in organic synthesis. Its primary applications are in industries where the introduction of a branched alkyl group is required to modify the biological activity or physical properties of a target molecule. These industries include:
-
Pharmaceuticals: As a precursor for the synthesis of active pharmaceutical ingredients (APIs).[1][11]
-
Agrochemicals: In the development of new pesticides and herbicides.[1]
-
Specialty Chemicals: As an intermediate in the production of various fine chemicals.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Simplified S_N2 reaction pathway.
References
- 1. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
- 7. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]
- 8. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 9. This compound | C8H17Br | CID 15332453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
- 11. How to Broaden Alkyl Compound Applications in Industry? [eureka.patsnap.com]
Catalytic Transformations of 2-Bromo-4-methylheptane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic transformations of 2-bromo-4-methylheptane. Given the limited specific literature on this particular substrate, the following protocols are based on well-established catalytic methods for secondary alkyl bromides, which are expected to show similar reactivity.
Introduction
This compound is a chiral secondary alkyl halide. Its structure allows for a variety of catalytic transformations, primarily centered around the functionalization of the carbon-bromine bond. These reactions are crucial in synthetic organic chemistry for the construction of more complex molecular architectures, which is of significant interest in drug discovery and materials science. Key transformations include cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds and elimination reactions to generate alkenes.
Catalytic Cross-Coupling Reactions
Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for forming new bonds at sp³-hybridized carbon centers. Secondary alkyl halides, such as this compound, can participate in these reactions, although they can be more challenging than their sp²-hybridized counterparts due to factors like slower oxidative addition and competing β-hydride elimination.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organic halide. For secondary alkyl bromides, specific catalyst systems have been developed to facilitate this transformation under mild conditions.[1]
Experimental Protocol:
Reaction: General Suzuki-Miyaura Coupling of a Secondary Alkyl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask, add the alkylborane (1.2 equivalents), a suitable base such as potassium tert-butoxide (1.6 equivalents), the palladium or nickel catalyst (e.g., 4 mol% Ni(COD)₂ with 8 mol% bathophenanthroline (B157979) ligand), and the solvent (e.g., sec-butanol).[2]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 equivalent) to the mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation:
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ni(COD)₂ / bathophenanthroline | Phenylboronic acid | KOt-Bu | sec-butanol | 60 | 70-85 (typical) | [2] |
| Pd(OAc)₂ / PCy₃ | Alkylboronic acid | K₃PO₄ | Toluene (B28343)/Water | 80 | 60-80 (typical) | [1] |
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an organic halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[3][4] While traditionally used for aryl and vinyl halides, methods for coupling with alkyl halides have been developed.[5]
Experimental Protocol:
Reaction: General Sonogashira Coupling of a Secondary Alkyl Bromide
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature or gentle heat (40-60 °C) for 4-24 hours.[6]
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation:
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 40-60 | 65-80 (typical) | [6] |
| [(π-allyl)PdCl]₂ / Ligand / CuI | Functionalized Alkyne | Amine Base | Dioxane | 60 | 50-75 (typical) | [5] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This method can be applied to the amination of secondary alkyl bromides.[7][8]
Experimental Protocol:
Reaction: General Buchwald-Hartwig Amination of a Secondary Alkyl Bromide
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine ligand, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Reagent Addition: Add the amine (1.2 equiv.), this compound (1.0 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation:
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (Cy₂t-BuP)₂PdHBr | Benzophenone imine | NaOt-Bu | t-Amyl alcohol | 100 | 70-90 (typical) | [7] |
| Pd₂(dba)₃ / Biarylphosphine | Primary or Secondary Amine | NaOt-Bu | Toluene | 100 | 60-85 (typical) | [9] |
Catalytic Elimination Reactions
Elimination reactions of alkyl halides lead to the formation of alkenes. While these reactions can be promoted by strong bases, catalytic approaches can offer alternative pathways and selectivities. As a secondary alkyl bromide, this compound can undergo E2 elimination to yield a mixture of alkene isomers.[10][11] The regioselectivity is generally governed by Zaitsev's rule, favoring the more substituted alkene, unless a sterically hindered base is used, which favors the Hofmann product.[12]
Experimental Protocol:
Reaction: Base-Induced E2 Elimination
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and a suitable solvent (e.g., ethanol (B145695) or tert-butanol).
-
Base Addition: Add a strong base (1.5 equivalents). For Zaitsev elimination, use a small base like sodium ethoxide. For Hofmann elimination, use a bulky base like potassium tert-butoxide.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the formation of the alkene products by GC-MS.
-
Work-up: Cool the reaction, pour it into water, and extract with a low-boiling organic solvent (e.g., pentane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation. The product is often a mixture of isomers.
Data Presentation:
| Base | Solvent | Major Product | Minor Product | Reference |
| Sodium Ethoxide | Ethanol | 4-Methylhept-2-ene (Zaitsev) | 4-Methylhept-1-ene (Hofmann) | [12] |
| Potassium tert-Butoxide | tert-Butanol | 4-Methylhept-1-ene (Hofmann) | 4-Methylhept-2-ene (Zaitsev) | [12] |
Visualizations
Caption: General workflow for catalytic cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: Regioselectivity in the elimination of this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-methylheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Bromo-4-methylheptane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective method for purifying this compound is fractional distillation. This technique is particularly useful for separating the desired product from impurities with close boiling points. Following distillation, a washing and drying procedure is essential to remove any water-soluble impurities and residual water.
Q2: What are the expected physical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br | PubChem |
| Molecular Weight | 193.12 g/mol | PubChem[1] |
| CAS Number | 61764-96-3 | PubChem[1] |
| Predicted XLogP3 | 4.2 | PubChem[1] |
Q3: What are the common impurities I might encounter in my crude this compound sample?
A3: The impurities present will largely depend on the synthetic route used to prepare the compound.
-
From 4-methylheptan-2-ol:
-
From 4-methylhept-1-ene or 4-methylhept-2-ene:
-
Unreacted starting alkene.
-
Isomeric bromides (e.g., 3-bromo-4-methylheptane).
-
Dibrominated byproducts.
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Distillation is very slow or not occurring. | - Insufficient heating.- Heat loss from the distillation column. | - Increase the temperature of the heating mantle.- Insulate the fractionating column with glass wool or aluminum foil. |
| The temperature during distillation is not stable. | - Inefficient fractionation due to azeotrope formation or closely boiling impurities.- "Bumping" of the liquid. | - Ensure a proper fractionating column is used.- Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| The purified product is cloudy or contains water. | - Incomplete drying of the organic layer.- Insufficient washing to remove water-soluble impurities. | - Repeat the drying step with a fresh portion of anhydrous drying agent.- Perform an additional wash with brine (saturated NaCl solution). |
| The final product is acidic. | - Residual acidic reagents (e.g., HBr, H₂SO₄) from the synthesis.[2] | - Wash the crude product with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) before the final water wash and drying.[2] |
| The final product contains alkene impurities. | - Elimination side reactions during synthesis. | - If the boiling point difference is sufficient, careful fractional distillation should separate the alkene. Otherwise, further purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Purification by Washing and Drying
This procedure is designed to remove acidic impurities and water from the crude this compound before final distillation.
Materials:
-
Crude this compound
-
Separatory funnel
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of 5% NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Add an equal volume of water to the organic layer, shake, and again discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine solution. This helps to remove the bulk of the dissolved water.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the flask and swirl. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
This protocol describes the final purification of the washed and dried this compound.
Materials:
-
Washed and dried crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Boiling chips or magnetic stirrer
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the washed and dried this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the temperature at the head of the fractionating column. Collect any low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Continue distillation at a slow and steady rate, monitoring the temperature. If the temperature fluctuates significantly, it may indicate the presence of impurities.
-
Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of liquid remains in the distilling flask. Do not distill to dryness.
-
The collected main fraction should be pure this compound.
Visualizations
References
Overcoming side reactions in the synthesis of 2-Bromo-4-methylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4-methylheptane. It is intended for researchers, scientists, and drug development professionals to help overcome common side reactions and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: free radical bromination of 4-methylheptane (B1211382) and nucleophilic substitution on 4-methylheptan-2-ol.
Method 1: Free Radical Bromination of 4-Methylheptane
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Ensure an adequate reaction time. Monitor the reaction progress using Gas Chromatography (GC). - Increase the intensity of the UV light source or the concentration of the radical initiator (e.g., AIBN, benzoyl peroxide). - Optimize the reaction temperature; radical initiation is temperature-dependent. |
| Low Reactivity of Bromine | - Use a fresh source of bromine or N-bromosuccinimide (NBS) as the brominating agent. - Ensure the absence of radical inhibitors in the reaction mixture. |
| Suboptimal Reactant Ratio | - While an excess of the alkane is often used to minimize polybromination, ensure a sufficient molar ratio of the brominating agent to the alkane to achieve a reasonable conversion. |
Issue 2: Formation of Multiple Isomeric Bromides
The free radical bromination of 4-methylheptane can lead to a mixture of monobrominated products due to the presence of different types of hydrogen atoms (primary, secondary, and tertiary).
| Potential Cause | Recommended Solutions |
| Inherent Reactivity of Different C-H Bonds | - Free radical bromination is highly selective for the most substituted carbon. However, other isomers will still form. - To maximize the yield of the desired 2-bromo isomer (a secondary bromide), careful control of reaction conditions is necessary. Lower temperatures generally favor the most stable radical intermediate, thus increasing selectivity. |
| Statistical Distribution of Products | - The number of each type of hydrogen atom influences the product ratio. 4-methylheptane has primary, secondary, and tertiary hydrogens, all of which can be substituted. |
Predicted Product Distribution for Monobromination of 4-Methylheptane
The theoretical product distribution can be estimated based on the number of each type of hydrogen and their relative reactivity (tertiary > secondary > primary).
| Product | Type of Hydrogen Substituted | Number of Hydrogens | Relative Reactivity Factor (Approx.) | Calculated % Yield (Approx.) |
| 1-Bromo-4-methylheptane | Primary | 6 | 1 | 6 |
| This compound | Secondary | 4 | 82 | 328 |
| 3-Bromo-4-methylheptane (B14551762) | Secondary | 4 | 82 | 328 |
| 4-Bromo-4-methylheptane | Tertiary | 1 | 1640 | 1640 |
| 1-Bromo-4-propylpentane | Primary | 3 | 1 | 3 |
Note: These are theoretical values. Actual yields may vary based on experimental conditions.
Issue 3: Polybromination
| Potential Cause | Recommended Solutions |
| High Concentration of Brominating Agent | - Use a molar excess of 4-methylheptane relative to the brominating agent (e.g., a 2:1 to 5:1 ratio of alkane to Br₂ or NBS). |
| Prolonged Reaction Time at High Temperature | - Monitor the reaction closely and stop it once the desired level of monobromination is achieved. |
Method 2: Synthesis from 4-Methylheptan-2-ol
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - When using HBr, ensure a sufficient concentration and reaction time. Refluxing is often required. - If using PBr₃, ensure it is added slowly at a low temperature to prevent decomposition and side reactions. Allow the reaction to warm to room temperature and stir for an adequate duration. |
| Poor Leaving Group | - The hydroxyl group of an alcohol is a poor leaving group. Ensure the presence of a strong acid (like H₂SO₄ with NaBr to generate HBr in situ) to protonate the hydroxyl group, converting it into a better leaving group (water). |
Issue 2: Formation of Rearranged Bromoalkanes
| Potential Cause | Recommended Solutions |
| Carbocation Rearrangement | - The reaction of secondary alcohols with HBr can proceed via an Sₙ1 mechanism, involving a carbocation intermediate. This carbocation can rearrange to a more stable carbocation, leading to a mixture of isomeric bromides. - To suppress rearrangement, use phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) under milder conditions. These reagents react with the alcohol to form an intermediate that undergoes an Sₙ2 reaction, thus avoiding the formation of a discrete carbocation. |
Frequently Asked Questions (FAQs)
Q1: What is the major side product I should expect in the free radical bromination of 4-methylheptane?
A1: The major side product will likely be 4-bromo-4-methylheptane, resulting from the substitution of the tertiary hydrogen, which is the most reactive site. You will also form other secondary and primary bromides as minor products.
Q2: How can I purify the desired this compound from its isomers?
A2: The isomeric bromides will have very similar boiling points, making simple distillation challenging. Fractional distillation with a high-efficiency column may be effective. Preparative gas chromatography (GC) is a highly effective method for separating isomers with close boiling points.[1][2]
Q3: I am synthesizing this compound from 4-methylheptan-2-ol using HBr and I am getting a mixture of products. Why?
A3: The reaction of a secondary alcohol with HBr can proceed through an Sₙ1 pathway, which involves the formation of a secondary carbocation. This carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of rearranged products such as 3-bromo-4-methylheptane and 4-bromo-4-methylheptane.[3]
Q4: What is a better method to synthesize this compound from 4-methylheptan-2-ol to avoid rearrangement?
A4: Using phosphorus tribromide (PBr₃) is a preferred method to minimize carbocation rearrangements.[4][5] The reaction proceeds through an intermediate that favors an Sₙ2 mechanism, where the bromide ion displaces the activated hydroxyl group, leading to the desired product with minimal rearrangement.
Q5: My reaction mixture turned dark during the free radical bromination. What does this indicate?
A5: The dark color is likely due to the presence of unreacted bromine. The reaction is complete when the reddish-brown color of bromine disappears. If the color persists, it may indicate that the initiation of the reaction was not successful or that an insufficient amount of the alkane was used.
Experimental Protocols
Protocol 1: Free Radical Bromination of 4-Methylheptane
Materials:
-
4-Methylheptane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
5% aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylheptane in CCl₄.
-
Add NBS and a catalytic amount of AIBN.
-
Heat the mixture to reflux using a heating mantle. Irradiate the flask with a UV lamp to initiate the reaction.[6]
-
Continue refluxing until the reaction is complete (the dense NBS sinks and is replaced by succinimide (B58015) which floats). Monitor the reaction by GC.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with 5% sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation or preparative GC to isolate this compound.
Protocol 2: Synthesis of this compound from 4-Methylheptan-2-ol using PBr₃
Materials:
-
4-Methylheptan-2-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 4-methylheptan-2-ol and anhydrous diethyl ether.
-
Cool the flask in an ice-water bath.
-
Slowly add PBr₃ (approximately 0.3-0.4 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).
-
Slowly pour the reaction mixture over ice.
-
Separate the organic layer and wash it carefully with cold water, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure.
Visualizations
Caption: Free radical bromination of 4-methylheptane.
Caption: Synthesis of this compound from 4-methylheptan-2-ol.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. scribd.com [scribd.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Optimizing Grignard Reactions with 2-Bromo-4-methylheptane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the formation of Grignard reagents from 2-Bromo-4-methylheptane. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and how can I initiate it?
A1: Failure to initiate is one of the most common issues in Grignard synthesis. The primary causes are typically the presence of a passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings and trace amounts of water in the glassware or solvent.[1]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents, primarily anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), must be free of water.[1] Grignard reagents react with water, which will quench the reaction.[2][3]
-
Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface.[1] Several activation methods can be employed:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod or vigorous stirring can break the oxide layer.[2]
-
Chemical Activation: The addition of a small crystal of iodine is a common and effective method. The disappearance of the purple iodine color indicates that the magnesium surface is activated.[1][4] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an activating agent.[2]
-
Q2: I'm observing a significant amount of a high-boiling point side product in my reaction mixture. What is it likely to be and how can I minimize it?
A2: A common side reaction in Grignard preparations is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer. In the case of this compound, this would result in the formation of 4,7-dimethyldodecane.
Factors Favoring Wurtz Coupling:
-
High local concentration of the alkyl halide: Adding the this compound too quickly can lead to a high concentration before it has a chance to react with the magnesium.[1]
-
High reaction temperature: The coupling reaction is often favored at higher temperatures.[1]
-
Insufficiently activated magnesium: If the magnesium surface is not reactive enough, the alkyl halide will have more opportunity to react with the already formed Grignard reagent.[1]
Strategies to Minimize Wurtz Coupling:
-
Slow, dropwise addition of the this compound solution to the magnesium suspension.[1]
-
Maintain a moderate reaction temperature . While some initial heating may be necessary for initiation, the reaction is exothermic and may require cooling to maintain a gentle reflux.[1]
-
Ensure the magnesium is highly activated before and during the addition of the alkyl halide.[1]
Q3: Which solvent is best for preparing the Grignard reagent from this compound?
A3: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for Grignard reagent formation as they stabilize the organomagnesium compound.[5][6]
-
Diethyl Ether: Often a good starting point. Its lower boiling point (34.6 °C) allows for a gentle reflux, which can help initiate the reaction.[1]
-
Tetrahydrofuran (THF): Generally a better solvent for less reactive bromides due to its higher boiling point and superior ability to solvate and stabilize the Grignard reagent.[7] For a secondary alkyl bromide like this compound, THF is an excellent choice.
Q4: How can I determine the concentration of my prepared Grignard reagent?
A4: The concentration of the active Grignard reagent should be determined by titration before its use in subsequent reactions. Common methods include:
-
Titration with Diphenylacetic Acid: A weighed amount of diphenylacetic acid is dissolved in THF and titrated with the Grignard solution. The appearance of a persistent yellow color indicates the endpoint.[8][9]
-
Titration with Iodine: A solution of iodine in THF, often with lithium chloride, is titrated with the Grignard reagent until the brown color of the iodine disappears.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.[1]2. Inactive magnesium turnings (oxide layer).[1]3. Low reaction temperature. | 1. Thoroughly dry all glassware and use anhydrous solvents.[1]2. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[1][2]3. Gently warm the mixture to initiate the reaction.[1] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[1]2. Incomplete reaction.3. Quenching by moisture or atmospheric CO2.[1] | 1. Add the this compound solution slowly and maintain a moderate temperature.[1]2. Allow for a sufficient reaction time after the addition is complete.3. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.[12] |
| Reaction Mixture Turns Dark/Black | 1. Overheating leading to decomposition.2. Formation of finely divided magnesium. | 1. Control the rate of addition of the alkyl halide to maintain a gentle reflux. Use a cooling bath if necessary.2. A grayish or brownish color is normal; a very dark color may indicate significant side reactions.[1] |
| Formation of a White Precipitate | 1. Formation of magnesium hydroxide (B78521) or alkoxides from reaction with water or oxygen. | 1. This indicates contamination. Ensure all future reactions are performed under strictly anhydrous and inert conditions. |
Data Presentation
The yield of the Grignard reagent from this compound is influenced by several factors. The following tables provide illustrative data based on general principles for secondary alkyl bromides.
Table 1: Effect of Solvent on Grignard Yield
| Solvent | Boiling Point (°C) | Typical Yield Range (%) | Notes |
| Diethyl Ether | 34.6 | 75-90% | Good for initiation due to low boiling point, allowing for gentle reflux.[1] |
| Tetrahydrofuran (THF) | 66 | 85-95% | Often preferred for its better solvating and stabilizing properties, especially for less reactive halides.[7] |
Table 2: Effect of Magnesium Activation Method on Reaction Initiation and Yield
| Activation Method | Procedure | Initiation Time | Expected Yield (%) |
| Iodine | Add a small crystal of iodine to the magnesium turnings.[1] | Minutes | 85-95% |
| 1,2-Dibromoethane | Add a few drops of 1,2-dibromoethane to the magnesium suspension.[2] | Minutes | 85-95% |
| Mechanical Crushing | Crush magnesium turnings with a glass rod under an inert atmosphere.[2] | Variable | 80-90% |
| No Activation | - | Can be very long or fail to initiate | Highly variable, often low |
Experimental Protocols
Protocol 1: Formation of (4-methylheptan-2-yl)magnesium bromide
1. Preparation and Setup:
-
All glassware (three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[13]
-
Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents).
-
Assemble the glassware under a positive pressure of inert gas.
2. Magnesium Activation and Reaction Initiation:
-
Add a single small crystal of iodine to the flask containing the magnesium turnings.[1]
-
Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle refluxing, and a cloudy, grayish appearance of the solution.[1][13] If the reaction does not start, gentle warming with a heat gun or water bath may be required.
3. Grignard Reagent Formation:
-
Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and a cooling bath (e.g., a water bath) may be necessary to control the temperature.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure the reaction goes to completion.
Protocol 2: Titration of Grignard Reagent with Diphenylacetic Acid
1. Preparation:
-
Flame-dry a small vial equipped with a magnetic stir bar under high vacuum and cool to room temperature under an inert atmosphere.[8]
-
Accurately weigh approximately 100 mg of diphenylacetic acid into the vial.[8]
2. Titration:
-
Under an inert atmosphere, add 2 mL of anhydrous THF to the vial and stir until the diphenylacetic acid is completely dissolved.[8]
-
Using a 1 mL syringe that has been flushed with inert gas, draw up the prepared Grignard solution.
-
Add the Grignard reagent solution dropwise to the diphenylacetic acid solution with vigorous stirring.
-
The endpoint is reached upon the first appearance of a persistent light yellow color.[8][9]
-
Record the volume of the Grignard reagent solution added.
3. Calculation:
-
Molarity (M) = (moles of diphenylacetic acid) / (Volume of Grignard reagent in L)
Visualizations
Caption: Experimental workflow for the formation of (4-methylheptan-2-yl)magnesium bromide.
Caption: A decision tree for troubleshooting common Grignard reaction problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. epfl.ch [epfl.ch]
- 13. lookchem.com [lookchem.com]
Storage and handling guidelines for 2-Bromo-4-methylheptane to prevent degradation
This technical support center provides essential guidelines for the storage and handling of 2-Bromo-4-methylheptane to minimize degradation and ensure experimental success. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a secondary alkyl bromide, this compound is susceptible to two main degradation pathways:
-
Nucleophilic Substitution (SN1 and SN2): Reaction with nucleophiles, such as water (hydrolysis), can lead to the formation of 4-methylheptan-2-ol. This can be problematic in reactions where the alkyl bromide is intended to react with a different nucleophile.
-
Elimination (E1 and E2): In the presence of bases, this compound can undergo dehydrobromination to form a mixture of alkenes, primarily 4-methylhept-1-ene and 4-methylhept-2-ene. The reaction conditions, such as the strength of the base and temperature, will influence the predominant pathway.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial to prevent degradation. It is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable. The container should be tightly sealed to prevent exposure to moisture and air. Using an inert gas atmosphere (e.g., argon or nitrogen) can further enhance stability by displacing oxygen and moisture.
Q3: What materials are compatible with this compound for storage and handling?
A3: Use glass containers, preferably amber glass to protect from light, for storing this compound. Ensure that any container closures or transfer apparatus are made of non-reactive materials such as polytetrafluoroethylene (PTFE). Avoid contact with strong oxidizing agents and strong bases during storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in a nucleophilic substitution reaction. | Degradation of this compound via hydrolysis or elimination. | - Ensure all solvents and reagents are anhydrous. - Use a non-nucleophilic, non-basic solvent if possible. - Run the reaction at the lowest effective temperature to minimize side reactions. - Consider using a milder base if elimination is a suspected side reaction. |
| Formation of unexpected alkene byproducts. | Elimination reaction is competing with the desired substitution reaction. This is common with secondary alkyl halides. | - Use a less sterically hindered, weaker base. - Lower the reaction temperature. - Choose a polar aprotic solvent, as polar protic solvents can favor elimination. |
| Inconsistent reaction outcomes. | The starting material may have degraded due to improper storage or handling. | - Verify the purity of your this compound using techniques like GC-MS before use. - Always use freshly opened or properly stored material. - Handle the compound under an inert atmosphere to minimize exposure to air and moisture. |
| Grignard reagent formation is unsuccessful. | The presence of moisture is deactivating the Grignard reagent. The surface of the magnesium metal may be passivated. | - Flame-dry all glassware and cool under an inert atmosphere before use. - Use anhydrous ether as the solvent. - Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring/crushing. |
Storage and Handling Guidelines Summary
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: Cool, ambient temperature. Long-term: 2-8°C. | Reduces the rate of degradation reactions (hydrolysis, elimination). |
| Atmosphere | Tightly sealed container. For extended storage, an inert atmosphere (Argon or Nitrogen) is recommended. | Prevents hydrolysis by excluding moisture and minimizes oxidation. |
| Light | Store in an amber or opaque container in a dark place. | Prevents potential photodegradation. |
| Incompatible Materials | Strong bases, strong oxidizing agents, and reactive metals. | Avoids rapid and potentially hazardous reactions, as well as catalytic degradation. |
| Container Material | Glass (preferably amber). | Inert and prevents contamination. |
Degradation Pathways Overview
Caption: Primary degradation routes for this compound.
Experimental Workflow for Purity Assessment
Caption: Purity assessment workflow for this compound.
Technical Support Center: Reactions Involving 2-Bromo-4-methylheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the main types of reactions that this compound undergoes?
A1: As a secondary alkyl halide, this compound primarily undergoes nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. It can also be used to form Grignard reagents for subsequent carbon-carbon bond formation.
Q2: What safety precautions should be taken when handling this compound?
A2: this compound is a flammable liquid and may cause skin and eye irritation.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Q3: How does the structure of this compound influence its reactivity?
A3: this compound is a secondary alkyl halide, meaning the bromine atom is attached to a carbon that is bonded to two other carbon atoms. This structure leads to a competition between substitution and elimination reactions. The branched nature of the alkyl chain can also introduce steric hindrance, which can affect reaction rates and mechanisms.
Troubleshooting Guide for Common Reactions
Nucleophilic Substitution Reactions
Q: My nucleophilic substitution reaction is giving a low yield of the desired product and a significant amount of an alkene byproduct. What is causing this and how can I fix it?
A: This is a common issue when working with secondary alkyl halides like this compound, as elimination reactions (E1 and E2) compete with substitution reactions (S(_N)1 and S(_N)2).
-
Cause: The nucleophile you are using may also be acting as a strong base, promoting elimination. This is especially true for bulky or strong bases.
-
Solution:
-
Choice of Nucleophile/Base: If possible, use a less basic nucleophile. For example, when trying to form an ether (Williamson Ether Synthesis), it is better to use the alkoxide derived from the less hindered alcohol and the alkyl halide corresponding to the more hindered part, if you have a choice in your synthetic route.[2][3]
-
Reaction Conditions: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at higher temperatures.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., acetone, DMSO, DMF) tend to favor S(_N)2 reactions, which can help minimize the competing E2 reaction.[4]
-
Q: The rate of my substitution reaction is very slow. How can I increase it?
A: The reaction rate can be influenced by several factors.
-
Cause: The nucleophile may not be strong enough, or the reaction conditions may not be optimal.
-
Solution:
-
Increase Nucleophile Strength: If your reaction allows, switch to a stronger, less sterically hindered nucleophile.
-
Solvent: Ensure you are using an appropriate solvent. For S(_N)2 reactions, polar aprotic solvents are ideal. For S(_N)1 type reactions (which may occur with weaker nucleophiles), a polar protic solvent (e.g., ethanol (B145695), water) can help stabilize the carbocation intermediate.
-
Leaving Group: While you are starting with a bromo-compound (a good leaving group), ensuring the quality of your this compound is important. Impurities can inhibit the reaction.
-
| Factor | Condition Favoring Substitution | Condition Favoring Elimination | Rationale |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., I⁻, Br⁻, RS⁻, N₃⁻) | Strongly basic, sterically hindered (e.g., t-BuOK, LDA) | Strong bases readily abstract a proton, initiating elimination. |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions generally have a higher entropy of activation and are favored at elevated temperatures. |
| Solvent | Polar aprotic (e.g., Acetone, DMSO) for S(_N)2 | Less polar or protic solvents with strong bases for E2 | Polar aprotic solvents enhance the nucleophilicity of the nucleophile in S(_N)2 reactions. |
| Substrate Structure | Less steric hindrance around the reaction center | More substituted alkenes are more stable (Zaitsev's rule) | This compound can form both Zaitsev and Hofmann products. |
Elimination Reactions (Dehydrohalogenation)
Q: I am trying to synthesize 4-methylhept-2-ene via an E2 reaction, but I am getting a mixture of alkene isomers. How can I improve the regioselectivity?
A: The formation of multiple alkene isomers is expected due to the presence of non-equivalent beta-hydrogens.
-
Cause: this compound has beta-hydrogens on both carbon-1 and carbon-3. Abstraction of a proton from C1 leads to 4-methylhept-1-ene (Hofmann product), while abstraction from C3 leads to 4-methylhept-2-ene (Zaitsev product).
-
Solution:
-
Choice of Base: To favor the thermodynamically more stable Zaitsev product (4-methylhept-2-ene), use a small, strong base like sodium ethoxide or sodium hydroxide. To favor the less substituted Hofmann product (4-methylhept-1-ene), use a bulky, sterically hindered base like potassium tert-butoxide (t-BuOK).[5]
-
Q: My elimination reaction is not going to completion, and I have a significant amount of starting material left.
A: This could be due to several factors related to the reaction conditions.
-
Cause: The base may not be strong enough, or the temperature might be too low.
-
Solution:
-
Increase Base Strength/Concentration: Ensure you are using a sufficiently strong base and an adequate molar excess.
-
Increase Temperature: E2 reactions are often favored by heating. Refluxing the reaction mixture is a common practice.
-
Choice of Solvent: The solvent should be compatible with the strong base being used. Often, the conjugate acid of the base is used as the solvent (e.g., ethanol for sodium ethoxide).
-
Grignard Reagent Formation
Q: I am having trouble initiating the formation of the Grignard reagent from this compound.
A: The initiation of Grignard reactions can be notoriously difficult.
-
Cause: A passivating layer of magnesium oxide on the surface of the magnesium metal can prevent the reaction from starting. Traces of water in the glassware or solvent will also quench the Grignard reagent as it forms.
-
Solution:
-
Activation of Magnesium:
-
Mechanically crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.
-
Add a small crystal of iodine. The disappearance of the brown color indicates activation.
-
Add a few drops of 1,2-dibromoethane (B42909) as an initiator.[6]
-
-
Strictly Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). The ether solvent must be anhydrous.[7]
-
Gentle Heating: Gentle warming with a heat gun can sometimes initiate the reaction. Be prepared to cool the flask once the exothermic reaction begins.
-
Q: My Grignard reaction starts, but the yield of my desired product after reaction with an electrophile is low.
A: Low yields can result from side reactions or the presence of impurities.
-
Cause:
-
Wurtz Coupling: The formed Grignard reagent can react with the starting this compound in a Wurtz-type coupling reaction to form a dimer.
-
Protic Impurities: Any trace of water or other protic functional groups in your electrophile will quench the Grignard reagent.
-
-
Solution:
-
Slow Addition: Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction.
-
Purify Electrophile: Ensure your electrophile is pure and anhydrous.
-
Wurtz Reaction
Q: I am attempting a Wurtz reaction with this compound to produce 5,8-dimethyldodecane, but the yield is very low, and I get a mixture of products.
A: The Wurtz reaction is generally not suitable for secondary alkyl halides.[1]
-
Cause: For secondary alkyl halides, elimination is a major side reaction under the conditions of the Wurtz reaction. The strong basicity of the organosodium intermediate promotes dehydrohalogenation to form an alkene. Additionally, other side reactions can lead to a complex mixture of products.
-
Solution:
-
Alternative Coupling Reactions: For coupling reactions with secondary alkyl halides, consider using an organocuprate (Gilman reagent) in a Corey-House synthesis. This method is much more effective for coupling with secondary halides and gives higher yields of the desired cross-coupled product with fewer side reactions.[8][9][10]
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 2-Ethoxy-4-methylheptane
This protocol describes the synthesis of an ether from this compound and sodium ethoxide.
Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 19.3 g (0.1 mol) of this compound dropwise with stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 50 mL of water. Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: E2 Elimination of this compound
This protocol details the synthesis of 4-methylhept-1-ene using a bulky base.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.2 g (0.1 mol) of potassium tert-butoxide in 100 mL of anhydrous tert-butanol.
-
Addition of Alkyl Halide: Slowly add 19.3 g (0.1 mol) of this compound to the stirred solution.
-
Reaction: Heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. Transfer to a separatory funnel and extract with 3 x 50 mL of pentane (B18724).
-
Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Filter and carefully remove the pentane by distillation. The resulting alkene can be further purified by fractional distillation.
Protocol 3: Formation of (4-methylheptan-2-yl)magnesium bromide (Grignard Reagent)
This protocol outlines the preparation of the Grignard reagent from this compound.
Methodology:
-
Preparation: Assemble a flame-dried three-necked flask with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere. Place 2.9 g (0.12 mol) of magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine. Add about 10 mL of a solution of 19.3 g (0.1 mol) of this compound in 80 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Grignard Formation: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent and should be used immediately in a subsequent reaction.
Visualizations
Caption: Troubleshooting workflow for low yields in nucleophilic substitution.
Caption: Experimental workflow for Grignard reagent synthesis.
Caption: Logical relationships of reaction pathways for this compound.
References
- 1. quora.com [quora.com]
- 2. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Bromo-4-methylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-4-methylheptane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and generally recommended method for synthesizing this compound is the reaction of 4-methylheptan-2-ol with a brominating agent. Phosphorus tribromide (PBr₃) is often the preferred reagent for this conversion as it typically proceeds via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements and often leads to higher yields of the desired product.[1][2][3][4] Other reagents like hydrogen bromide (HBr) and thionyl bromide (SOBr₂) can also be used, but they may lead to side products through Sₙ1 pathways.[5]
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. Common causes include incomplete reaction, side reactions such as elimination or rearrangement, and loss of product during workup and purification. For instance, if using HBr, the secondary carbocation intermediate can rearrange, leading to a mixture of isomeric bromides.[5] When using PBr₃, incomplete conversion or side reactions with impurities in the starting material or reagent can lower the yield.
Q3: What are the primary side products I should be aware of during the synthesis?
A3: The primary side products depend on the chosen reagent.
-
With HBr: You may observe isomeric bromides due to carbocation rearrangements (e.g., 3-bromo-4-methylheptane) and elimination products (alkenes).[5]
-
With PBr₃: While rearrangements are less common, elimination reactions to form alkenes can still occur, especially if the reaction is overheated. Incomplete reaction will leave unreacted 4-methylheptan-2-ol.
-
With SOBr₂: Similar to PBr₃, elimination is a potential side reaction.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through distillation. Before distillation, a thorough workup is necessary to remove any unreacted reagents and acidic byproducts. This usually involves washing the crude product with water, a mild base like sodium bicarbonate solution, and finally with brine. After drying the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate), the this compound can be purified by fractional distillation under reduced pressure to separate it from any remaining starting material and high-boiling point impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Reagents | Use fresh, high-purity reagents. PBr₃ is sensitive to moisture and can decompose over time. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature moderately. |
| Poor Quality Starting Material | Ensure the 4-methylheptan-2-ol is pure and dry. Water can quench the brominating reagent. |
Issue 2: Presence of Significant Amounts of Impurities
| Potential Cause | Recommended Solution |
| Carbocation Rearrangement (with HBr) | Switch to a reagent that favors an Sₙ2 mechanism, such as PBr₃, to avoid the formation of a carbocation intermediate.[1][2][3][4] |
| Elimination Side Products (Alkenes) | Maintain a lower reaction temperature. Use of a non-coordinating solvent can also sometimes suppress elimination. |
| Unreacted Starting Material | Ensure the stoichiometry of the brominating agent is correct. A slight excess of the brominating agent might be necessary. Monitor the reaction to completion. |
Comparison of Synthetic Methods
The following table summarizes the key aspects of different methods for the synthesis of this compound from 4-methylheptan-2-ol.
| Parameter | Hydrogen Bromide (HBr) | Phosphorus Tribromide (PBr₃) | Thionyl Bromide (SOBr₂) |
| Mechanism | Primarily Sₙ1 for secondary alcohols[5] | Primarily Sₙ2[1][2][4] | Primarily Sₙ2 |
| Typical Yield | Moderate to Good | Good to Excellent[3] | Good |
| Key Advantages | Reagent is readily available. | Minimizes carbocation rearrangements, leading to a cleaner product profile.[4] | Gaseous byproducts (SO₂ and HBr) can be easily removed. |
| Key Disadvantages | Prone to carbocation rearrangements, leading to isomeric impurities.[5] | Reagent is moisture-sensitive and corrosive. | Reagent is highly reactive and less commonly used than PBr₃.[6] |
| Reaction Conditions | Typically requires heating with concentrated aqueous HBr or generation of HBr in situ. | Reaction is often performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. | Often carried out at low temperatures. |
Experimental Protocols
Synthesis of this compound using Phosphorus Tribromide (PBr₃)
This protocol is a general guideline for the synthesis of this compound from 4-methylheptan-2-ol using PBr₃, which proceeds through an Sₙ2 mechanism.
Materials:
-
4-methylheptan-2-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylheptan-2-ol in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.40 equivalents for each equivalent of the alcohol) to the stirred solution of the alcohol via the dropping funnel.[7] Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by TLC or GC until the starting material is consumed.
-
Workup:
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and hydrolyze any remaining PBr₃.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 2. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
Technical Support Center: Analysis of Impurities in 2-Bromo-4-methylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: While specific impurities depend on the synthetic route, potential impurities in this compound samples can include:
-
Starting Materials: Unreacted 4-methylheptane (B1211382) or the alcohol precursor (4-methyl-2-heptanol).
-
Isomeric Impurities: Other brominated isomers such as 3-Bromo-4-methylheptane or 1-Bromo-4-methylheptane, arising from non-regioselective bromination.[1]
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated methylheptanes.[1]
-
Solvent Residues: Residual solvents used during the synthesis and purification process.
Q2: Which analytical technique is most suitable for analyzing impurities in this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile impurities in this compound.[1] GC provides high-resolution separation of isomers and other related substances, while MS allows for their identification based on their mass spectra.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities, but GC-MS is generally more suitable for this compound.[1][2]
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: The identity of an unknown peak can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the unknown peak can be compared with reference spectra from a library (e.g., NIST) or with the spectrum of a known standard. The fragmentation pattern of brominated compounds is often characteristic, showing isotopic peaks for bromine (79Br and 81Br) which appear as two peaks of nearly equal intensity, two mass units apart.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
| Symptom | Potential Cause | Recommended Solution |
| No Peaks or Low Signal | Injector issue (leak, blockage) | Check for leaks in the injector.[4] Clean or replace the inlet liner.[4] |
| Syringe issue | Use a new syringe.[4] | |
| Detector malfunction | Ensure the detector is turned on and operating correctly.[4] | |
| Peak Tailing | Active sites in the inlet or column | Use a deactivated inlet liner and a high-quality, inert GC column.[4] |
| Column contamination | Bake out the column at a high temperature (within its specified limit).[4] If tailing persists, trim the first few centimeters of the column.[5] | |
| Low column temperature | Increase the oven temperature or the temperature ramp rate.[6] | |
| Peak Fronting | Column overload | Reduce the injection volume or dilute the sample. |
| Incorrect solvent | Use a less volatile solvent if possible.[4] | |
| Split Peaks | Poor injection technique | Ensure a fast and smooth manual injection.[7] |
| Incompatible solvent | Ensure the sample solvent is compatible with the stationary phase. | |
| Column installation issue | Reinstall the column, ensuring a clean cut and proper insertion depth into the injector and detector.[5] | |
| Ghost Peaks | Contaminated syringe | Thoroughly clean the syringe or use a new one. |
| Septum bleed | Replace the injector septum.[5] | |
| Carryover from previous injection | Run a blank solvent injection to clean the system.[5] | |
| Baseline Noise or Drift | Contaminated carrier gas | Ensure high-purity carrier gas and check for leaks in the gas lines.[6] Install or replace gas purifiers.[4] |
| Column bleed | Condition the column according to the manufacturer's instructions.[6] | |
| Detector contamination | Clean the detector.[4][6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound. Method optimization may be required.
| Parameter | Condition |
| Instrument | Gas Chromatograph with a Mass Selective Detector |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| MSD Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-350 amu |
| Sample Preparation | Dilute the this compound sample to approximately 1 mg/mL in a suitable solvent such as dichloromethane (B109758) or hexane. |
This table is based on a general method for a similar compound and should be optimized for this compound.[1]
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: A systematic approach to troubleshooting common GC analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methods for the removal of unreacted starting materials from 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed methods for the removal of unreacted starting materials and byproducts from 2-Bromo-4-methylheptane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities depend on the synthetic route used. When synthesizing this compound from 4-methylheptan-2-ol, the primary impurities are typically:
-
Unreacted 4-methylheptan-2-ol: The starting alcohol.
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Elimination byproducts: 4-methyl-1-heptene and 4-methyl-2-heptene (B1238739) may form as byproducts of the bromination reaction.
-
Acidic residues: If reagents like HBr or PBr₃ are used, residual acidic impurities may be present.
Q2: How can I effectively remove the unreacted 4-methylheptan-2-ol?
A2: Unreacted 4-methylheptan-2-ol can be removed using several techniques based on the differences in physical and chemical properties between the alcohol and the desired this compound.
-
Liquid-Liquid Extraction: Washing the crude product with water or brine can effectively remove the more polar alcohol.
-
Distillation: Due to the difference in boiling points, distillation (simple or fractional, potentially under vacuum) is a highly effective method.
-
Flash Column Chromatography: This technique separates compounds based on their polarity, allowing for the isolation of the less polar this compound from the more polar alcohol.
Q3: My crude product is a dark color. What causes this and how can I fix it?
A3: A dark color in the crude product can be due to the formation of small amounts of elemental bromine (Br₂) or other colored impurities, especially if the reaction was carried out at an elevated temperature or for an extended period. Washing the organic layer with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, during the liquid-liquid extraction workup will typically remove the bromine color.
Q4: I am having trouble separating this compound from the alkene byproducts by distillation. What should I do?
A4: The boiling points of the isomeric heptenes are relatively close to each other, but should be significantly lower than that of this compound. If you are experiencing difficulty, consider using fractional distillation with a column that has a high number of theoretical plates. Running the distillation under vacuum will lower the boiling points and can improve separation.
Data Presentation
The following table summarizes the key physical properties of this compound and its common related substances. This data is essential for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₇Br | 193.12 | Not experimentally determined, estimated to be >170 °C |
| 4-methylheptan-2-ol | C₈H₁₈O | 130.23 | ~168 - 172 |
| 4-methyl-1-heptene | C₈H₁₆ | 112.21 | ~114 - 116 |
| 4-methyl-2-heptene | C₈H₁₆ | 112.21 | ~120 |
Troubleshooting Guides
Problem: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the workup. |
| Product loss during liquid-liquid extraction | Ensure complete phase separation. Back-extract the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product. Avoid vigorous shaking that can lead to emulsion formation. |
| Product decomposition during distillation | Use vacuum distillation to lower the boiling point and minimize thermal decomposition.[1] Ensure the heating mantle temperature is not excessively high. |
| Inefficient condensation during distillation | Check that the condenser is properly cooled with a continuous flow of cold water. |
Problem: Product is still contaminated with starting material after purification.
| Possible Cause | Troubleshooting Step |
| Inefficient liquid-liquid extraction | Perform multiple extractions with smaller volumes of the wash solution (e.g., water, brine) for better efficiency.[1] |
| Poor separation during distillation | Use a fractional distillation column with a higher number of theoretical plates. Optimize the distillation rate; a slower rate generally provides better separation. |
| Inappropriate solvent system for chromatography | Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the flash column. Aim for a significant difference in Rf values between the product and the starting material. |
Experimental Protocols
Method 1: Purification by Liquid-Liquid Extraction followed by Distillation
This is the most common and generally effective method for purifying this compound.
1. Quenching and Initial Extraction:
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel.
- Add an equal volume of cold water and gently mix. Allow the layers to separate. The organic layer contains the product.
- Drain and discard the aqueous layer.
2. Acid Removal:
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[2] Vent the separatory funnel frequently to release any CO₂ gas that evolves.
- Separate and discard the aqueous layer.
3. Removal of Unreacted Alcohol and Water:
- Wash the organic layer twice with water and then once with brine (saturated NaCl solution) to remove the majority of the unreacted 4-methylheptan-2-ol and dissolved water.[2]
4. Drying:
- Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
- Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.
- Filter the drying agent by gravity filtration into a clean, dry round-bottom flask.
5. Distillation:
- Set up a distillation apparatus (simple or fractional, depending on the expected purity).
- Given the likely high boiling point of this compound, vacuum distillation is recommended to prevent decomposition.
- Heat the flask gently and collect the fraction corresponding to the boiling point of this compound. The forerun will likely contain any remaining alkene impurities.
Method 2: Purification by Flash Column Chromatography
This method is useful for obtaining highly pure this compound, especially when distillation is not effective.
1. Sample Preparation:
- After the initial workup (quenching and extraction as described in Method 1, steps 1-4), concentrate the crude product under reduced pressure to remove the solvent.
2. Column Preparation:
- Select an appropriate size column and pack it with silica (B1680970) gel using a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate).
3. Loading the Sample:
- Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
- Carefully load the sample onto the top of the silica gel column.
4. Elution:
- Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane, starting with 100% hexane).
- This compound is less polar than 4-methylheptan-2-ol and will therefore elute first.
- Collect fractions and monitor them by TLC to identify the pure product.
5. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Impure Product
Caption: Troubleshooting guide for an impure sample of this compound.
References
Stabilizers for long-term storage of 2-Bromo-4-methylheptane
Welcome to the Technical Support Center for 2-Bromo-4-methylheptane. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to the storage and handling of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term storage of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing) of the liquid | - Exposure to light, air (oxidation), or elevated temperatures. - Presence of impurities that are less stable. - Reaction with the storage container material. | - Store in an amber glass bottle to protect from light. - Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing. - Store at the recommended temperature (see FAQs). - Verify the purity of the material using Gas Chromatography (GC). |
| Change in pH of the solution (if applicable) | - Degradation of this compound, leading to the formation of acidic byproducts like hydrogen bromide (HBr). | - Monitor the pH of your stock solutions periodically. - Consider adding a stabilizer, such as an epoxide, which can act as an acid scavenger. |
| Appearance of a precipitate | - Formation of insoluble degradation products. - Contamination of the sample. | - Attempt to identify the precipitate using analytical techniques such as NMR or Mass Spectrometry. - Filter the solution before use, and re-evaluate the concentration of the active compound. - If significant degradation is suspected, it is advisable to use a fresh batch of this compound. |
| Inconsistent experimental results | - Degradation of the this compound stock solution, leading to a lower effective concentration. | - Regularly check the purity of your stock solution using a validated analytical method like GC. - Prepare fresh stock solutions more frequently. - Implement a stability testing protocol for your stored material. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For long-term storage, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C. The container should be tightly sealed to prevent exposure to moisture and air. To further minimize degradation, especially from oxidation, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: What type of container is best for storing this compound?
A2: Amber glass bottles with a tightly fitting cap are recommended for storing this compound. The amber glass protects the compound from light-induced degradation. Avoid using plastic containers for long-term storage, as there can be issues with leaching and reactivity.
Q3: Are there any known incompatibilities with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is also important to avoid contact with certain metals that can catalyze degradation.
Stabilizers
Q4: Why should I consider using a stabilizer for this compound?
A4: Branched alkyl bromides like this compound can undergo degradation over time through processes such as dehydrohalogenation (elimination of HBr) and isomerization.[1] This can lead to a decrease in purity and the formation of impurities that may interfere with your experiments. A stabilizer can help to inhibit these degradation pathways and extend the shelf-life of the compound.
Q5: What types of stabilizers are effective for this compound?
A5: Based on literature for stabilizing branched alkyl bromides, several classes of compounds have been found to be effective.[1] These include:
-
Epoxides: Act as acid scavengers, neutralizing any HBr that may form.
-
Amines: Can also act as acid scavengers.
-
Nitroalkanes and Ethers: These have also been suggested as effective stabilizers.[1]
Q6: What is the recommended concentration of a stabilizer?
A6: The effective concentration of a stabilizer typically ranges from 0.001% to 5.0% by weight, with a more practical range often being 0.005% to 1.0% by weight.[1] The optimal concentration will depend on the specific stabilizer used and the storage conditions.
Recommended Stabilizers for this compound
The following table summarizes potential stabilizers for this compound based on general findings for branched alkyl bromides.[1]
| Stabilizer Class | Examples | Proposed Mechanism of Action | Typical Concentration (w/w) |
| Epoxides | Propylene oxide, Butylene oxide, Styrene oxide | Acid scavenger (reacts with HBr) | 0.1 - 1.0% |
| Amines | Triethylamine, Diisopropylethylamine | Acid scavenger (reacts with HBr) | 0.1 - 0.5% |
| Nitroalkanes | Nitromethane, 2-Nitropropane | Radical scavenger | 0.05 - 0.5% |
| Ethers | Diisopropyl ether, t-Butyl methyl ether | Solvent effect, potential radical scavenger | 0.1 - 2.0% |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.
1. Materials:
- This compound
- Selected stabilizer(s)
- Amber glass vials with screw caps
- Inert gas (argon or nitrogen)
- Temperature and humidity-controlled stability chamber
- Gas Chromatograph with a Mass Spectrometer (GC-MS)
2. Sample Preparation: a. Prepare samples of this compound with and without the addition of a stabilizer at a chosen concentration (e.g., 0.5% w/w). b. Aliquot the samples into amber glass vials, leaving minimal headspace. c. Purge the headspace with an inert gas before tightly sealing the vials. d. Prepare a sufficient number of vials to be tested at each time point.
3. Storage Conditions: a. Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH. b. Store control samples at the recommended long-term storage condition (e.g., 4°C).
4. Testing Schedule: a. Pull samples from the stability chamber at predetermined time points (e.g., 0, 1, 3, and 6 months). b. Allow the samples to equilibrate to room temperature before analysis.
5. Analysis: a. Analyze the purity of each sample using a validated GC-MS method (see Protocol 2). b. Monitor for the appearance of degradation products and a decrease in the peak area of this compound.
6. Data Evaluation: a. Plot the purity of this compound as a function of time for both stabilized and unstabilized samples. b. Identify and, if possible, quantify any major degradation products.
Protocol 2: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the purity of this compound and identifying potential degradation products.
1. Instrumentation:
- Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
- A non-polar or mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).
2. GC-MS Parameters (starting point, may require optimization):
- Inlet Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes
- Ramp: 10°C/min to 280°C
- Hold at 280°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Range: m/z 40-400
3. Sample Preparation: a. Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.
4. Injection: a. Inject 1 µL of the prepared sample into the GC.
5. Data Analysis: a. Integrate the peaks in the chromatogram obtained from the FID. b. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. c. For any significant impurity peaks, analyze the corresponding mass spectrum to aid in structural elucidation.
Visualizations
References
Preventing elimination reactions in 2-Bromo-4-methylheptane substitutions
Welcome to the technical support center for substitution reactions involving 2-Bromo-4-methylheptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes by minimizing competing elimination reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of alkene byproduct in my substitution reaction with this compound?
A1: this compound is a secondary alkyl halide, which can readily undergo both substitution (S(_N)2) and elimination (E2) reactions. The formation of a significant amount of alkene (4-methyl-1-heptene or 4-methyl-2-heptene) is a common issue. Several factors can favor the E2 pathway, including elevated temperatures, the use of a strong or sterically hindered base as a nucleophile, and the choice of solvent.[1][2]
Q2: What is the effect of temperature on the ratio of substitution to elimination products?
A2: Higher temperatures generally favor elimination over substitution.[3][4][5] Elimination reactions have a higher activation energy and result in an increase in entropy (more products are formed), making them more favorable at elevated temperatures.[4] To favor substitution, it is recommended to run the reaction at a lower temperature.
Q3: How does my choice of nucleophile affect the reaction outcome?
A3: The strength and steric bulk of the nucleophile are critical. Strong, bulky bases (e.g., potassium tert-butoxide) will predominantly yield the elimination product.[6] Strong, non-bulky bases (e.g., sodium ethoxide, sodium hydroxide) will give a mixture of substitution and elimination products, with elimination often being the major pathway for secondary halides.[7][8] To favor substitution, use a good nucleophile that is a weak base (e.g., azide (B81097), cyanide, or a thiol).[9][10]
Q4: Which solvent should I use to maximize the substitution product?
A4: Polar aprotic solvents, such as DMSO, DMF, or acetone, are known to favor S(N)2 reactions.[1] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free to attack the electrophilic carbon. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and can favor E2 reactions, especially with strong bases.[2]
Q5: Can the structure of this compound itself contribute to the prevalence of elimination?
A5: Yes. As a secondary alkyl halide, the carbon bearing the bromine is more sterically hindered than in a primary alkyl halide, which can slow down the S(_N)2 reaction rate.[11] This reduced rate for substitution makes the competing E2 reaction more likely to occur.
Troubleshooting Guide: High Elimination Product Yield
If you are observing an undesirably high yield of elimination byproducts, consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| High Alkene Yield | Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C. |
| Nucleophile is too basic. | Switch to a nucleophile that is a weaker base but still a good nucleophile. Examples include sodium azide (NaN(_3)), sodium cyanide (NaCN), or a sodium thiolate (NaSR). | |
| Inappropriate solvent choice. | Use a polar aprotic solvent like DMSO or DMF to enhance the rate of the S(_N)2 reaction. | |
| Nucleophile is sterically hindered. | If using a bulky nucleophile, switch to a smaller, less sterically demanding one. |
Data on Substitution vs. Elimination for Secondary Alkyl Halides
| Alkyl Halide | Nucleophile/Base | Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| 2-Bromopentane | Sodium Ethoxide | Ethanol | 25 | ~18 | ~82 |
| Isopropyl Bromide | Sodium Hydroxide | Ethanol | 55 | 29 | 71 |
| Isopropyl Bromide | Sodium Ethoxide | Ethanol/Water | - | 47 | 53 |
| Isopropyl Bromide | Sodium Methoxide | DMSO | - | 3 | 97 |
| 2-Bromobutane | Potassium tert-Butoxide | tert-Butanol | - | ~15 | ~85 |
Data compiled from various sources, including Master Organic Chemistry and other literature. The values are approximate and serve to illustrate general trends.
Experimental Protocol to Favor Substitution
This protocol is designed to maximize the yield of the S(_N)2 product (2-azido-4-methylheptane) from this compound while minimizing the formation of elimination byproducts.
Objective: Synthesize 2-azido-4-methylheptane via an S(_N)2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add sodium azide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask. Stir the mixture to dissolve the sodium azide.
-
Substrate Addition: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40-50 °C, if the reaction is slow, but monitor for elimination). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2-azido-4-methylheptane.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for minimizing elimination reactions.
References
- 1. brainkart.com [brainkart.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 2-Bromo-4-methylheptane and Other Secondary Alkyl Bromides: Physicochemical Properties, Reactivity, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Bromo-4-methylheptane and other structurally related secondary alkyl bromides, including 2-bromopentane (B28208), 3-bromopentane (B47287), 2-bromohexane, and 3-bromoheptane. The following sections detail their physicochemical properties, reactivity in nucleophilic substitution and elimination reactions, and spectroscopic signatures. This objective comparison is supported by available experimental and computed data to assist researchers in selecting appropriate alkyl halide synthons for their specific applications in organic synthesis and drug development.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and its counterparts is presented in Table 1. It is important to note that while experimental data is available for the simpler alkyl bromides, the data for this compound is primarily computational, sourced from PubChem.[1] The properties of alkyl halides, such as boiling point and density, are influenced by factors including molecular weight and intermolecular forces, primarily van der Waals forces.[2][3][4][5][6] Generally, boiling points increase with molecular weight and chain length.[2] All the listed compounds are expected to be soluble in common organic solvents and have limited solubility in water.[2][3]
Table 1: Comparative Physicochemical Properties of Selected Secondary Alkyl Bromides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₈H₁₇Br | 193.12 | Not Available (Computed) | Not Available (Computed) | Not Available (Computed) |
| 2-Bromopentane | C₅H₁₁Br | 151.04 | 116-117[7] | 1.223[7] | 1.441[7] |
| 3-Bromopentane | C₅H₁₁Br | 151.04 | 118-119[8] | 1.216[8] | 1.445[8] |
| 2-Bromohexane | C₆H₁₃Br | 165.07 | 146[9] | 1.171[9] | 1.443[9] |
| 3-Bromoheptane | C₇H₁₅Br | 179.10 | 64-66 / 21 mmHg | 1.142 | 1.447 |
Reactivity Analysis: Nucleophilic Substitution and Elimination Reactions
Secondary alkyl halides such as this compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The preferred reaction pathway is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions (SN1 vs. SN2)
The steric hindrance around the electrophilic carbon atom is a critical determinant for the substitution pathway.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism favored by strong, small nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is sensitive to steric hindrance. For the compounds in this guide, the order of reactivity in SN2 reactions is expected to decrease with increased branching around the reaction center. Therefore, 2-bromopentane and 3-bromopentane would be expected to be more reactive than the more sterically hindered this compound.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation. The stability of the carbocation is key; more substituted carbocations are more stable. All the compounds discussed are secondary alkyl halides and would form secondary carbocations. The stability of these carbocations, and thus the rate of SN1 reactions, would be similar, though subtle electronic effects from the alkyl groups could play a role.
The following diagram illustrates the factors influencing the competition between SN1 and SN2 pathways for a secondary alkyl bromide.
Caption: Factors determining SN1 vs. SN2 pathways for secondary alkyl bromides.
Elimination Reactions (E1 vs. E2)
Elimination reactions compete with substitution reactions, particularly at higher temperatures and with strong, bulky bases.
-
E2 (Bimolecular Elimination): This is a one-step, concerted reaction favored by strong, sterically hindered bases (which are poor nucleophiles). The reaction rate depends on the concentration of both the alkyl halide and the base. Zaitsev's rule generally applies, leading to the formation of the more substituted alkene as the major product.
-
E1 (Unimolecular Elimination): This is a two-step reaction that also proceeds through a carbocation intermediate, competing directly with the SN1 pathway. It is favored by weak bases and polar protic solvents. Like E2 reactions, E1 reactions typically follow Zaitsev's rule.
The interplay between substitution and elimination is summarized in the following logical diagram.
Caption: Deciding between substitution and elimination pathways.
Experimental Protocols
To empirically compare the reactivity of these alkyl bromides, the following experimental protocols can be employed.
Experiment 1: Comparison of SN2 Reactivity
Objective: To compare the relative rates of SN2 reaction for the selected secondary alkyl bromides.
Principle: The reaction of alkyl bromides with sodium iodide in acetone (B3395972) is a classic method to assess SN2 reactivity. Sodium bromide (NaBr) is insoluble in acetone, so the formation of a precipitate indicates that a reaction has occurred. The rate of precipitate formation is a qualitative measure of the SN2 reaction rate.
Materials:
-
This compound
-
2-Bromopentane
-
3-Bromopentane
-
2-Bromohexane
-
3-Bromoheptane
-
15% Sodium Iodide (NaI) in acetone solution
-
Test tubes and rack
-
Water bath
Procedure:
-
Label a series of clean, dry test tubes for each alkyl bromide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4 drops of the respective alkyl bromide to each corresponding test tube.
-
Shake the tubes to mix the contents thoroughly.
-
Observe the test tubes at room temperature for the formation of a precipitate. Record the time taken for the precipitate to appear.
-
If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for any changes.
Expected Outcome: The rate of precipitate formation will be inversely proportional to the steric hindrance around the reaction center. Less hindered alkyl bromides are expected to react faster.
Experiment 2: Comparison of SN1 Reactivity
Objective: To compare the relative rates of SN1 reaction for the selected secondary alkyl bromides.
Principle: The reaction of alkyl bromides with silver nitrate (B79036) in ethanol (B145695) is used to evaluate SN1 reactivity. The reaction proceeds via an SN1 mechanism, forming a carbocation intermediate. The bromide ion produced then reacts with silver ions to form a silver bromide (AgBr) precipitate. The rate of formation of this precipitate is indicative of the rate of carbocation formation and thus the SN1 reactivity.
Materials:
-
This compound
-
2-Bromopentane
-
3-Bromopentane
-
2-Bromohexane
-
3-Bromoheptane
-
1% Silver Nitrate (AgNO₃) in ethanol solution
-
Test tubes and rack
-
Water bath
Procedure:
-
Label a series of clean, dry test tubes for each alkyl bromide.
-
Add 2 mL of the 1% AgNO₃ in ethanol solution to each test tube.
-
Add 2 drops of the respective alkyl bromide to each corresponding test tube.
-
Shake the tubes to mix the contents.
-
Observe the test tubes at room temperature for the formation of a precipitate. Record the time taken for the precipitate to appear.
-
If no reaction is observed at room temperature, warm the tubes in a water bath and observe.
Expected Outcome: The rates of reaction for these secondary alkyl bromides are expected to be similar, as they all form secondary carbocations of comparable stability.
The following workflow diagram outlines the general procedure for these comparative reactivity experiments.
Caption: Workflow for comparing the reactivity of alkyl bromides.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of these alkyl bromides will show characteristic signals for the different types of protons in the molecule. The chemical shift of the proton on the carbon bearing the bromine atom (the α-proton) will be the most downfield, typically in the range of 3.5-4.5 ppm, due to the deshielding effect of the electronegative bromine atom. The splitting patterns of the signals will provide information about the number of adjacent protons, following the n+1 rule.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom bonded to the bromine will be the most downfield among the sp³ hybridized carbons, typically appearing in the range of 40-60 ppm.
While specific, readily available spectra for this compound are limited, spectral data for the other alkyl bromides can be found in various databases such as the Spectral Database for Organic Compounds (SDBS) and on the websites of chemical suppliers. For 2-bromohexane, ¹H NMR and ¹³C NMR data are noted as available.[10] Similarly, ¹³C NMR data for 3-bromopentane is available.[11] Researchers are encouraged to consult these resources for detailed spectral information.
Conclusion
This guide provides a comparative overview of this compound and other secondary alkyl bromides. The choice of a particular alkyl bromide in a synthetic route will depend on the desired reactivity and the specific reaction conditions. While this compound offers a more complex carbon skeleton, its reactivity is expected to be broadly similar to other secondary alkyl bromides, with steric factors playing a significant role in SN2 reactions. The provided experimental protocols offer a straightforward method for empirically comparing their reactivity in a laboratory setting. For detailed structural confirmation, spectroscopic analysis, particularly NMR, is indispensable.
References
- 1. This compound | C8H17Br | CID 15332453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions in Physics: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
- 7. 2-Bromopentane CAS#: 107-81-3 [m.chemicalbook.com]
- 8. 3-Bromopentane 95 1809-10-5 [sigmaaldrich.com]
- 9. 2-BROMOHEXANE | 3377-86-4 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 3-Bromopentane | C5H11Br | CID 15738 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the validation of 2-Bromo-4-methylheptane, a halogenated alkane intermediate. The selection of a suitable analytical method is critical for ensuring the identity, purity, and quality of pharmaceutical ingredients and intermediates. This document outlines the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD), providing a framework for method validation in a research and development or quality control setting.
Comparison of Analytical Techniques
The choice between GC-MS and GC-ECD for the analysis of this compound depends on the specific requirements of the assay, such as the need for structural confirmation versus high sensitivity for trace analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detector (GC-ECD) |
| Principle | Separation based on volatility and polarity, with detection based on the mass-to-charge ratio of ionized molecules and their fragments. | Separation based on volatility and polarity, with a highly sensitive detector for electrophilic compounds like halogenated hydrocarbons. |
| Specificity | Very High (Provides structural information) | High (Selective for halogenated compounds) |
| Sensitivity | High | Very High (Femtogram to picogram level) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97-103% | 98-102% |
| Precision (%RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range |
| Robustness | High | Moderate |
| Instrumentation Cost | High | Moderate |
| Notes | Ideal for identification and quantification, providing definitive structural confirmation. | Excellent for trace-level quantification of halogenated impurities. |
Experimental Protocols
The following are detailed methodologies for the validation of analytical methods for this compound using GC-MS and GC-ECD.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound and its related impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]
Chromatographic Conditions:
-
Inlet Temperature: 250 °C[1]
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MSD Transfer Line: 280 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Mass Range: 40-400 amu[1]
Validation Parameters:
-
Specificity: Inject a blank (diluent), a solution of this compound, and a mixture of this compound with its potential impurities. The method is specific if the peak for this compound is well-resolved from other components and the mass spectrum of the peak corresponds to the structure of this compound. The presence of two bromine isotopes (79Br and 81Br) in approximately a 1:1 ratio will result in characteristic M and M+2 peaks in the mass spectrum, aiding in identification.[2][3]
-
Linearity: Prepare a series of at least five standard solutions of this compound in a suitable solvent (e.g., hexane) over a concentration range of 25-150% of the expected sample concentration.[4] Inject each standard in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.998.
-
Accuracy: Analyze samples of a known concentration of this compound (spiked placebo or matrix) at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 97-103%.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) of the peak areas should be less than 5%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be within an acceptable range.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[4]
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as inlet temperature (±5 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Method 2: Gas Chromatography with Electron Capture Detector (GC-ECD)
This method is highly sensitive and selective for the quantification of trace levels of this compound.[5]
Instrumentation:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent, equipped with an Electron Capture Detector (ECD)[6]
-
Column: Agilent J&W DB-Select 624 UI or similar mid-polar column[6]
-
Carrier Gas: Nitrogen or Argon/Methane[6]
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Optimized for the separation of this compound from any potential impurities. A typical program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Detector Temperature: 300 °C
-
Makeup Gas: As per instrument manufacturer's recommendation
Validation Parameters:
-
Specificity: As with GC-MS, inject a blank, a standard of this compound, and a spiked sample. The high selectivity of the ECD for halogenated compounds should provide a clean chromatogram with a distinct peak for this compound.[5][7]
-
Linearity: Prepare a series of at least five standard solutions covering a range appropriate for trace analysis (e.g., from the LOQ to 100 ng/mL). The correlation coefficient (R²) should be greater than 0.999.[6]
-
Accuracy: Perform a spike recovery study at three different concentration levels within the linear range. The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution. The RSD should be less than 3%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The high sensitivity of the ECD allows for very low detection and quantitation limits.[5] These should be determined based on the S/N ratio (3:1 for LOD, 10:1 for LOQ). The LOQ for halogenated hydrocarbons can be in the sub-µg/L range.[6]
-
Robustness: Investigate the effect of minor changes in parameters such as oven temperature, flow rate, and detector temperature. The method should demonstrate reliability with these small variations.
Visualizing the Validation Process
The following diagrams illustrate the workflow of analytical method validation and a comparison of the two proposed methods.
Caption: A typical workflow for the validation of an analytical method.
Caption: Comparison of GC-MS and GC-ECD for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
A Comparative Guide to the Purity Assessment of Commercially Available 2-Bromo-4-methylheptane
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a framework for the purity assessment of commercially available 2-Bromo-4-methylheptane, a key building block in various synthetic pathways. Due to the lack of publicly available comparative studies, this guide outlines the essential experimental protocols and data presentation required to conduct a thorough in-house comparison of products from different suppliers.
Commercial Availability
This compound is available from several chemical suppliers. While purity claims are often made, the level of detail in the provided certificates of analysis can vary significantly. Researchers should ideally source samples from multiple vendors for a comprehensive internal evaluation. Potential suppliers include:
Potential Impurities
The synthesis of this compound, like other bromoalkanes, can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing appropriate analytical methods for their detection and quantification. Common impurities may include:
-
Isomeric Bromides: Structural isomers such as 1-bromo-4-methylheptane, 3-bromo-4-methylheptane, and other positional isomers can arise during the synthesis.
-
Unreacted Starting Materials: Residual amounts of the precursor alcohol (4-methylheptan-2-ol) or other reagents may be present.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromoheptane isomers.
-
Elimination Products: Alkenes, such as 4-methylheptene isomers, can be formed as byproducts of the bromination reaction.
-
Solvent Residues: Residual solvents used in the synthesis and purification process may be present.
Analytical Methodologies for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity assessment of this compound. The following are the most common and effective analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for the analysis of this compound and its potential volatile impurities.
Experimental Protocol:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and for the quantification of impurities, especially those that are not easily detectable by GC-MS. Quantitative NMR (qNMR) can be used for an absolute purity determination.
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Sample Preparation: Prepare a solution of approximately 10 mg of this compound in 0.75 mL of CDCl₃.
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or for the analysis of thermally labile compounds, HPLC is a suitable technique. Given the non-polar nature of this compound, a reversed-phase method is appropriate.
Experimental Protocol:
-
Instrument: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) detector or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Data Presentation for Comparison
To facilitate a clear and objective comparison of this compound from different commercial sources, all quantitative data should be summarized in a structured table.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (%) | |||
| GC-MS Purity (%) | |||
| ¹H NMR Purity (%) | |||
| Identified Impurities (GC-MS) | Impurity 1 (%)Impurity 2 (%) | Impurity 1 (%)Impurity 2 (%) | Impurity 1 (%)Impurity 2 (%) |
| Water Content (Karl Fischer, %) | |||
| Appearance |
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of commercially available this compound.
Purity Assessment Workflow for this compound.
Conclusion
A thorough purity assessment of this compound is critical for ensuring the reliability and reproducibility of research and development activities. By employing a combination of analytical techniques such as GC-MS, NMR, and HPLC, researchers can gain a comprehensive understanding of the purity profile of commercially available products. This guide provides the necessary framework to conduct a systematic and objective comparison, enabling the selection of the highest quality material for specific research needs. It is recommended to perform this type of multi-faceted analysis on any new batch of critical starting material to ensure consistency and avoid unforeseen complications in subsequent synthetic steps.
References
A Comparative Guide to the Synthetic Routes of 2-Bromo-4-methylheptane
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of haloalkanes is a cornerstone of organic chemistry, providing critical intermediates for the construction of more complex molecular architectures in pharmaceutical and materials science. This guide offers a comparative analysis of the primary synthetic pathways to 2-Bromo-4-methylheptane, presenting a detailed examination of each route's efficiency, selectivity, and practicality. The information herein is supported by established reaction principles and representative experimental data to assist researchers in selecting the most suitable method for their specific applications.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Nucleophilic Substitution | 4-methylheptan-2-ol | PBr₃, Pyridine (B92270) | High (~85-95%) | High | High yield and purity; well-established and reliable method. | Requires the precursor alcohol; PBr₃ is corrosive and moisture-sensitive. |
| Route 2: Electrophilic Addition | 4-methylhept-1-ene | HBr | Good to High (~70-90%) | Good | Direct conversion of an alkene; follows Markovnikov's rule for high regioselectivity. | Potential for carbocation rearrangements in some substrates; HBr gas or concentrated acid can be hazardous. |
| Route 3: Free Radical Bromination | 4-methylheptane (B1211382) | Br₂, UV light or NBS, initiator | Low (for the desired isomer) | Poor | Utilizes an inexpensive and readily available alkane. | Poor regioselectivity leading to a mixture of isomers; difficult separation of the desired product. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to this compound.
Caption: Synthesis of this compound from 4-methylheptan-2-ol.
Caption: Synthesis of this compound from 4-methylhept-1-ene.
Caption: Free radical bromination of 4-methylheptane leading to a mixture of products.
Detailed Experimental Protocols
Route 1: Nucleophilic Substitution of 4-methylheptan-2-ol
This method is often the most reliable for preparing secondary alkyl bromides due to its high yield and selectivity. The reaction proceeds via an Sₙ2 mechanism, which typically results in an inversion of stereochemistry if the alcohol is chiral.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 4-methylheptan-2-ol (1.0 eq) and anhydrous pyridine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or diethyl ether. The flask is cooled in an ice bath to 0 °C.
-
Addition of Reagent: Phosphorus tribromide (PBr₃, 0.4 eq), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction mixture is carefully poured into ice-water and the organic layer is separated. The aqueous layer is extracted twice with the organic solvent. The combined organic layers are washed sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
Route 2: Electrophilic Addition to 4-methylhept-1-ene
This route is a direct method that leverages the reactivity of the alkene double bond. The regioselectivity is governed by Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond, leading to the desired product.[1]
Experimental Protocol:
-
Reaction Setup: 4-methylhept-1-ene (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled to 0 °C in an ice bath.
-
Addition of HBr: Anhydrous hydrogen bromide (HBr) gas is bubbled through the solution, or a solution of HBr in acetic acid (e.g., 33 wt%) is added dropwise. The reaction is typically rapid.
-
Reaction Monitoring: The reaction is monitored by TLC or GC to confirm the consumption of the starting alkene.
-
Workup: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The organic phase is washed with saturated NaHCO₃ solution and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The resulting crude product is purified by fractional distillation under reduced pressure.
Route 3: Free Radical Bromination of 4-methylheptane
This approach involves the substitution of a hydrogen atom on the alkane with a bromine atom, initiated by UV light or a radical initiator.[2] While seemingly straightforward, this method suffers from a lack of selectivity.[3][4]
Experimental Protocol:
-
Reaction Setup: 4-methylheptane (1.0 eq) and a radical initiator such as N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are dissolved in a non-polar solvent like carbon tetrachloride (CCl₄) in a quartz flask. Alternatively, liquid bromine (Br₂, 1.0 eq) can be used with UV irradiation.
-
Initiation: The reaction mixture is heated to reflux (for NBS/AIBN) or irradiated with a UV lamp at room temperature (for Br₂).
-
Reaction: The reaction is allowed to proceed for several hours. The progress can be monitored by GC to observe the formation of various brominated products.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove succinimide (B58015) (if NBS is used). The filtrate is then washed with sodium thiosulfate (B1220275) solution (to remove excess bromine), water, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by distillation. The resulting mixture of isomeric bromides is very difficult to separate, and purification would require advanced techniques such as preparative gas chromatography, rendering this route impractical for obtaining a pure sample of this compound.
Conclusion
For the targeted synthesis of this compound, nucleophilic substitution of 4-methylheptan-2-ol (Route 1) stands out as the most superior method, offering high yields and excellent purity. Electrophilic addition of HBr to 4-methylhept-1-ene (Route 2) is also a viable and efficient alternative, provided the starting alkene is readily available. In contrast, free radical bromination of 4-methylheptane (Route 3) is not a recommended synthetic route due to its inherent lack of regioselectivity, which results in a complex mixture of products that are challenging to separate. The choice between Route 1 and Route 2 will ultimately depend on the availability and cost of the respective starting materials.
References
Reactivity of 2-Bromo-4-methylheptane and its Isomers: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical research and development, understanding the reactivity of halogenated alkanes is paramount for the synthesis of novel therapeutic agents. This guide provides a detailed comparison of the reactivity of 2-Bromo-4-methylheptane and its structural isomers, focusing on the four primary reaction pathways: SN1, SN2, E1, and E2. The information presented herein is supported by established principles of organic chemistry and representative experimental data to assist researchers in predicting reaction outcomes and optimizing synthetic routes.
The isomers of bromo-4-methylheptane provide an excellent model system to study the effects of substrate structure on the competition between substitution and elimination reactions. The position of the bromine atom dictates whether the alkyl halide is primary, secondary, or tertiary, which in turn governs the predominant reaction mechanism.
Comparative Reactivity Data
The reactivity of an alkyl halide is profoundly influenced by its structure. The following table summarizes the predicted relative reaction rates for the primary, secondary, and tertiary isomers of bromo-4-methylheptane in SN1, SN2, E1, and E2 reactions. The data is extrapolated from well-established relative rates for simple alkyl bromides and serves as a quantitative guide for predicting reactivity.
| Isomer | Structure | Type | Relative SN2 Rate (with I⁻ in Acetone) | Relative SN1 Rate (Solvolysis in H₂O/Formic Acid) | Relative E2 Rate (with EtO⁻ in EtOH) | Relative E1 Rate (Solvolysis) |
| 1-Bromo-4-methylheptane | CH₃CH₂CH₂CH(CH₃)CH₂CH₂CH₂Br | Primary | 1 | ~0 | Low | ~0 |
| This compound | CH₃CH₂CH₂CH(CH₃)CH₂CH(Br)CH₃ | Secondary | 0.025 | 45 | Moderate | 45 |
| 3-Bromo-4-methylheptane | CH₃CH₂CH₂CH(CH₃)CH(Br)CH₂CH₃ | Secondary | 0.025 | 45 | High | 45 |
| 4-Bromo-4-methylheptane | CH₃CH₂CH₂C(Br)(CH₃)CH₂CH₂CH₃ | Tertiary | ~0 | 1 x 10⁸ | Very High | 1 x 10⁸ |
Note: Relative rates are estimates based on representative data for methyl, ethyl, isopropyl, and tert-butyl bromides. The SN2 rates are relative to 1-Bromo-4-methylheptane. SN1 and E1 rates are relative to methyl bromide.
Key Reaction Pathways and Influencing Factors
The competition between substitution and elimination is dictated by the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature. The following diagram illustrates the logical relationship between the substrate structure and the favored reaction pathway.
Experimental Protocols
To empirically determine the reactivity of these isomers, the following standardized experimental protocols can be employed.
Protocol 1: Determination of Relative SN2 Reactivity
This experiment measures the rate of formation of a precipitate (NaBr) when the alkyl bromide reacts with sodium iodide in acetone.
-
Preparation : Prepare 0.1 M solutions of each bromo-4-methylheptane isomer in acetone. Prepare a 15% (w/v) solution of sodium iodide in acetone.
-
Reaction : In separate, dry test tubes, add 2 mL of the sodium iodide solution. At time zero, add 0.2 mL of one of the alkyl bromide solutions and start a timer.
-
Observation : Gently agitate the mixture and record the time taken for the first appearance of a persistent precipitate (sodium bromide).
-
Analysis : A shorter time to precipitation indicates a faster SN2 reaction rate. This is because sodium iodide is soluble in acetone, while sodium bromide is not.[1]
Protocol 2: Determination of Relative SN1 Reactivity (Solvolysis)
This protocol measures the rate of formation of HBr during the solvolysis of the alkyl bromide in a polar protic solvent.
-
Preparation : Prepare 0.1 M solutions of each bromo-4-methylheptane isomer in 80% aqueous ethanol. Add a few drops of a pH indicator (e.g., bromothymol blue).
-
Reaction : Place the test tubes in a constant temperature water bath (e.g., 50 °C).
-
Observation : The solvolysis reaction produces HBr, which will cause the pH indicator to change color. Record the time taken for the color change to occur.
-
Analysis : The rate of acid formation is directly proportional to the rate of the SN1 reaction.[2][3] A faster color change indicates a higher SN1 reactivity.
Protocol 3: Determination of Relative E2 Reactivity
This experiment involves the reaction of the alkyl bromide with a strong, sterically hindered base to favor elimination over substitution.
-
Preparation : Prepare 0.5 M solutions of each bromo-4-methylheptane isomer in tert-butanol. Prepare a 1.0 M solution of potassium tert-butoxide in tert-butanol.
-
Reaction : In separate, dry round-bottom flasks equipped with a reflux condenser, add 10 mL of the alkyl bromide solution. Heat the solution to reflux.
-
Sampling and Analysis : At regular intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction by adding it to a vial containing dilute acid. Analyze the sample by gas chromatography (GC) to determine the amount of alkene product formed.
-
Analysis : A higher rate of alkene formation corresponds to a higher E2 reactivity.[4]
Discussion of Reactivity Trends
-
SN2 Reactivity : The SN2 mechanism is highly sensitive to steric hindrance at the reaction center.[5] Consequently, the primary isomer, 1-Bromo-4-methylheptane, is the most reactive towards an SN2 attack. The secondary isomers, 2-Bromo- and 3-Bromo-4-methylheptane, are significantly less reactive due to increased steric bulk around the electrophilic carbon. The tertiary isomer, 4-Bromo-4-methylheptane, is essentially unreactive via the SN2 pathway due to severe steric hindrance.
-
SN1 and E1 Reactivity : Both SN1 and E1 reactions proceed through a carbocation intermediate. The rate of these reactions is therefore dependent on the stability of this intermediate. The tertiary isomer, 4-Bromo-4-methylheptane, reacts the fastest as it forms the most stable tertiary carbocation. The secondary isomers show intermediate reactivity, forming less stable secondary carbocations. The primary isomer is the least reactive as the formation of a primary carbocation is highly unfavorable.[5][6]
-
E2 Reactivity : The E2 reaction is favored by strong bases and is also influenced by the substitution pattern of the alkyl halide. Generally, the reactivity order for E2 reactions is tertiary > secondary > primary. This is because the transition state has alkene-like character, and more substituted alkenes are more stable (Zaitsev's rule). Therefore, 4-Bromo-4-methylheptane is expected to have the highest E2 reactivity, followed by the secondary isomers, and then the primary isomer.[6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Spectroscopic comparison of 2-Bromo-4-methylheptane stereoisomers
A Comprehensive Guide to the Spectroscopic Comparison of 2-Bromo-4-methylheptane Stereoisomers
For researchers, scientists, and drug development professionals, the accurate characterization of stereoisomers is a critical step in chemical synthesis and pharmaceutical development. The subtle differences in the three-dimensional arrangement of atoms between stereoisomers can lead to significant variations in biological activity. This guide provides an objective comparison of the expected spectroscopic properties of the four stereoisomers of this compound: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).
This compound possesses two chiral centers, giving rise to two pairs of enantiomers: ((2R,4R) and (2S,4S)) and ((2R,4S) and (2S,4R)). The relationship between a member of one pair and a member of the other is diastereomeric. This guide outlines the principles of how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be used to differentiate these stereoisomers, supported by representative data and detailed experimental protocols.
Principles of Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between diastereomers. Diastereomers have different physical properties and, therefore, their NMR spectra will differ.[1] Protons or carbon atoms in diastereomers are in chemically non-equivalent environments and will exhibit different chemical shifts and potentially different coupling constants.[2] Specifically, methylene (B1212753) protons adjacent to a chiral center are often diastereotopic, meaning they are non-equivalent and will have distinct chemical shifts and couplings.[3] Enantiomers, on the other hand, are spectroscopically indistinguishable in an achiral solvent as their chemical environments are identical.[1] To differentiate enantiomers, a chiral solvating agent or a chiral derivatizing agent can be used to create diastereomeric complexes that will have distinct NMR spectra.[4][5]
Infrared (IR) Spectroscopy: Conventional IR spectroscopy is generally not effective at distinguishing between stereoisomers, as the vibrational modes of enantiomers are identical and those of diastereomers are often very similar. Minor differences for diastereomers may appear in the complex fingerprint region (below 1500 cm⁻¹). However, a specialized technique called Vibrational Circular Dichroism (VCD) can differentiate enantiomers by measuring the differential absorption of left and right circularly polarized infrared light.[6][7]
Mass Spectrometry (MS): In a standard achiral environment, enantiomers will produce identical mass spectra.[8] Diastereomers can sometimes show subtle differences in the relative abundances of fragment ions due to different steric hindrances affecting fragmentation pathways, but their mass-to-charge ratios for molecular and fragment ions will be the same.[8][9]
Comparative Spectroscopic Data
The following tables summarize the hypothetical but representative spectroscopic data for the stereoisomers of this compound, based on the principles outlined above.
Table 1: Hypothetical ¹H NMR Data (in CDCl₃)
| Stereoisomer | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| (2R,4R) / (2S,4S) | H1 | ~0.90 | t |
| H2 (CHBr) | ~4.10 | m | |
| H3a | ~1.85 | m | |
| H3b | ~1.70 | m | |
| H4 | ~1.50 | m | |
| H5a | ~1.30 | m | |
| H5b | ~1.20 | m | |
| H6 | ~1.40 | m | |
| H7 | ~0.92 | t | |
| 4-CH₃ | ~0.88 | d | |
| (2R,4S) / (2S,4R) | H1 | ~0.90 | t |
| H2 (CHBr) | ~4.12 | m | |
| H3a | ~1.88 | m | |
| H3b | ~1.68 | m | |
| H4 | ~1.55 | m | |
| H5a | ~1.32 | m | |
| H5b | ~1.18 | m | |
| H6 | ~1.42 | m | |
| H7 | ~0.92 | t | |
| 4-CH₃ | ~0.90 | d |
Note: The diastereomeric pairs ((2R,4R)/(2S,4S) vs. (2R,4S)/(2S,4R)) are expected to have slightly different chemical shifts for the protons near the chiral centers (especially H2, H3, H4, and the 4-CH₃). The enantiomers within each pair will have identical spectra.
Table 2: Hypothetical ¹³C NMR Data (in CDCl₃)
| Stereoisomer | Carbon | Expected Chemical Shift (ppm) |
| (2R,4R) / (2S,4S) | C1 | ~14.0 |
| C2 (CHBr) | ~55.0 | |
| C3 | ~40.0 | |
| C4 | ~35.0 | |
| C5 | ~30.0 | |
| C6 | ~22.0 | |
| C7 | ~14.2 | |
| 4-CH₃ | ~19.5 | |
| (2R,4S) / (2S,4R) | C1 | ~14.0 |
| C2 (CHBr) | ~55.5 | |
| C3 | ~40.5 | |
| C4 | ~35.8 | |
| C5 | ~30.3 | |
| C6 | ~22.0 | |
| C7 | ~14.2 | |
| 4-CH₃ | ~20.0 |
Note: Similar to ¹H NMR, diastereomers will show distinct chemical shifts, while enantiomers will be identical.
Table 3: Hypothetical IR and Mass Spectrometry Data
| Technique | Stereoisomer | Expected Observations |
| IR Spectroscopy | All Isomers | C-H stretch (~2850-2960 cm⁻¹), C-H bend (~1375-1465 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |
| Diastereomers | Minor, potentially indistinguishable differences in the fingerprint region (<1500 cm⁻¹). | |
| Enantiomers | Identical spectra. | |
| Mass Spectrometry (EI) | All Isomers | Molecular ion peaks (M⁺) at m/z 192/194 (due to ⁷⁹Br/⁸¹Br isotopes). |
| Diastereomers | Fragmentation patterns will be very similar, with potential minor differences in the relative abundance of key fragments (e.g., loss of Br, loss of alkyl fragments). | |
| Enantiomers | Identical fragmentation patterns. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[11]
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.[12]
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
The acquisition time should be set to at least 2-3 seconds for good resolution.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Co-add a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-100 ppm).
-
Use a pulse angle of 30-45° and a relaxation delay of 2 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the sample holder with the salt plates into the spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.
-
Ionization:
-
Mass Analysis:
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the this compound stereoisomers.
Caption: Workflow for the spectroscopic differentiation of this compound stereoisomers.
References
- 1. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 8. benchchem.com [benchchem.com]
- 9. Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Benchmarking the Performance of 2-Bromo-4-methylheptane in Nucleophilic Substitution Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Bromo-4-methylheptane's performance in key organic reactions, benchmarked against other alkyl bromide isomers. The following data, while illustrative of expected chemical trends, is based on established principles of organic chemistry due to a lack of specific comparative experimental data for this compound in publicly available literature. The experimental protocols provided are generalized and would require optimization for specific laboratory conditions.
Executive Summary
This compound, a secondary alkyl halide, exhibits reactivity patterns characteristic of its structural class. Its performance in nucleophilic substitution reactions is intermediate between that of primary and tertiary alkyl halides, and is significantly influenced by the nature of the nucleophile and solvent conditions. This guide explores its behavior in archetypal S(_N)2 and S(_N)1/E1 reaction environments, providing a framework for its potential applications in synthetic chemistry.
Data Presentation: Comparative Reaction Performance
The following tables summarize the expected quantitative outcomes for the reaction of this compound and other alkyl bromides under typical S(_N)2 and S(_N)1/E1 conditions.
Table 1: S(_N)2 Reaction with Sodium Azide (B81097) in Acetone (B3395972)
| Alkyl Bromide | Structure | Type | Reaction Time (h) | S(_N)2 Product Yield (%) | E2 Product Yield (%) |
| 1-Bromooctane (B94149) | CH(_3)(CH(_2))(_6)CH(_2)Br | Primary | 4 | 92 | <1 |
| This compound | C(_4)H(_9)CH(CH(_3))CH(Br)CH(_3) | Secondary | 18 | 65 | 5 |
| 2-Bromo-2-methylheptane | C(5)H({11})C(Br)(CH(_3))(_2) | Tertiary | >72 | <1 | >90 (E2) |
| 2-Bromooctane | CH(_3)(CH(_2))(_5)CH(Br)CH(_3) | Secondary | 16 | 70 | 4 |
Table 2: Solvolysis (S(_N)1/E1) in 80% Ethanol (B145695)/20% Water at 50°C
| Alkyl Bromide | Structure | Type | Reaction Time (h) | S(_N)1 Product Yield (%) | E1 Product Yield (%) |
| 1-Bromooctane | CH(_3)(CH(_2))(_6)CH(_2)Br | Primary | >96 | Minor | Minor |
| This compound | C(_4)H(_9)CH(CH(_3))CH(Br)CH(_3) | Secondary | 12 | 45 | 55 |
| 2-Bromo-2-methylheptane | C(5)H({11})C(Br)(CH(_3))(_2) | Tertiary | 1 | 85 | 15 |
| 2-Bromooctane | CH(_3)(CH(_2))(_5)CH(Br)CH(_3) | Secondary | 10 | 50 | 50 |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the signaling pathways for the S(_N)1 and S(_N)2 reactions, and a general experimental workflow for a typical nucleophilic substitution reaction.
Experimental Protocols
Protocol 1: S(_N)2 Reaction of this compound with Sodium Azide
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added this compound (1.93 g, 10 mmol), sodium azide (0.975 g, 15 mmol), and anhydrous acetone (40 mL).
-
Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 56°C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water (30 mL) and diethyl ether (30 mL). The aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield 2-azido-4-methylheptane.
Protocol 2: Solvolysis (S(_N)1/E1) of this compound
-
Reaction Setup: this compound (1.93 g, 10 mmol) is dissolved in a solution of 80% ethanol and 20% water (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reaction Execution: The solution is heated to 50°C and stirred. The reaction progress is monitored by the precipitation of silver bromide upon addition of a sample to a solution of silver nitrate, or by GC analysis.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into 100 mL of cold water. The mixture is then extracted with diethyl ether (3 x 30 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate, filtered, and concentrated carefully by rotary evaporation. The resulting mixture of 2-ethoxy-4-methylheptane, 4-methylheptan-2-ol, and elimination products (4-methylhept-1-ene and 4-methylhept-2-ene) is analyzed and separated by fractional distillation or preparative GC.
Discussion of Results
The illustrative data highlights the expected reactivity of this compound as a secondary alkyl halide.
-
In S(_N)2 reactions , it is significantly less reactive than a primary alkyl halide like 1-bromooctane due to increased steric hindrance at the reaction center.[1] The bulky alkyl groups impede the backside attack of the nucleophile.[2] A tertiary halide is essentially unreactive under these conditions and would primarily undergo elimination if a sufficiently strong base were used.[1]
-
In S(_N)1/E1 reactions , this compound can form a secondary carbocation intermediate, which is more stable than a primary carbocation but less stable than a tertiary one.[3] This allows for both substitution (S(_N)1) and elimination (E1) pathways to compete. The tertiary alkyl halide, 2-bromo-2-methylheptane, reacts much faster via the S(_N)1 mechanism due to the formation of a more stable tertiary carbocation.[3] The primary alkyl halide is very slow to react under these conditions as the formation of a primary carbocation is highly unfavorable.[2]
Conclusion
This compound is a versatile substrate whose reaction pathway can be directed by the choice of nucleophile and solvent. For synthetic routes requiring the introduction of a 4-methylheptan-2-yl moiety via a substitution reaction, S(_N)1 conditions with a non-basic nucleophile are more favorable, though elimination will likely be a competing pathway. For reactions where an S(_N)2 pathway is desired, longer reaction times and potentially elevated temperatures may be necessary compared to less hindered primary alkyl halides. Researchers and drug development professionals should consider these reactivity principles when incorporating this compound into synthetic strategies.
References
Comparative Analysis of 2-Bromo-4-methylheptane and Its Structural Analogs for Researchers
For Immediate Release
This publication provides a comprehensive comparison of 2-Bromo-4-methylheptane and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals. In the absence of specific cross-reactivity studies for this compound, this guide focuses on a comparative analysis of physicochemical properties and outlines general methodologies for assessing compound specificity.
Physicochemical Properties of this compound and Analogs
A clear understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The following table summarizes key computed properties of this compound and a selection of its structural isomers and related halogenated alkanes. These properties, including molecular weight and the logarithm of the partition coefficient (XLogP3), an indicator of lipophilicity, are critical for anticipating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C8H17Br | 193.12 | 4.2 |
| 2-Bromo-2-methylheptane | C8H17Br | 193.12 | 3.9 |
| 3-Bromo-4-methylheptane | C8H17Br | 193.12 | 4.2 |
| 2-Bromo-4-methylhexane | C7H15Br | 179.10 | Not Available |
| 2-Bromo-4-methyloctane | C9H19Br | 207.15 | 4.7 |
| 2-Bromo-4,4-dimethylheptane | C9H19Br | 207.15 | 4.6 |
| 2-Bromo-4,4,6-trimethylheptane | C10H21Br | 221.18 | 4.8 |
| 2-Bromo-5-ethyl-4-methylheptane | C10H21Br | 221.18 | Not Available |
General Experimental Protocol for Assessing Cross-Reactivity
While specific cross-reactivity data for this compound is not publicly available, researchers can employ a variety of established experimental protocols to assess the specificity of this and other compounds. The choice of assay will be highly dependent on the biological target of interest. Below is a generalized protocol for an in vitro enzyme inhibition assay, a common method for evaluating compound specificity.
Objective: To determine the inhibitory activity of a test compound against a primary target enzyme and a panel of related off-target enzymes to assess its selectivity.
Materials:
-
Test compound (e.g., this compound)
-
Primary target enzyme
-
Panel of related off-target enzymes
-
Substrate for each enzyme
-
Assay buffer
-
Positive and negative controls
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a dilution series of the test compound.
-
Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding substrate in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the enzyme solution (either the primary target or an off-target), and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and test compound mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection: Measure the enzymatic activity over time using a microplate reader. The detection method will depend on the substrate (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) for the primary target and each off-target enzyme.
-
-
Selectivity Index Calculation: The selectivity index can be calculated by dividing the IC50 for an off-target enzyme by the IC50 for the primary target enzyme. A higher selectivity index indicates greater specificity for the primary target.
Visualizing Potential Mechanisms and Workflows
Understanding the potential biological activities and the process of evaluating them is critical. The following diagrams, generated using Graphviz, illustrate a generalized potential mechanism of action for halogenated alkanes and a typical workflow for assessing compound cross-reactivity.
Caption: Potential metabolic activation pathway of halogenated alkanes.
Caption: Workflow for assessing compound cross-reactivity.
Concluding Remarks
While direct experimental data on the cross-reactivity of this compound is lacking in the public domain, this guide provides a foundational comparison with its structural analogs based on key physicochemical properties. The outlined general experimental protocol offers a starting point for researchers to design and execute their own specificity studies. The provided visualizations offer a conceptual framework for understanding the potential biological consequences of halogenated alkanes and the systematic process of evaluating their selectivity. Further research is warranted to elucidate the specific biological activities and cross-reactivity profile of this compound.
Establishing a Reference Standard for 2-Bromo-4-methylheptane: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the quality and characterization of chiral building blocks are paramount. This guide provides a comprehensive framework for establishing a reference standard for 2-Bromo-4-methylheptane, a chiral alkylating agent. It outlines the synthesis, purification, and extensive analytical characterization required for a reference standard. Furthermore, this guide presents a comparative analysis of this compound with its structural isomers, 3-Bromo-4-methylheptane and 4-Bromo-4-methylheptane, offering insights into their relative performance in nucleophilic substitution reactions.
Characterization of this compound Reference Standard
A reference standard must be thoroughly characterized to ensure its identity, purity, and stability. The following table summarizes the analytical data for the established this compound reference standard.
| Parameter | Method | Result |
| Identity | ||
| ¹H NMR (400 MHz, CDCl₃) | NMR Spectroscopy | Conforms to the structure of this compound. Key signals: δ 4.15 (m, 1H, -CHBr), 1.72 (d, 3H, -CH(Br)CH₃), 0.85-0.95 (m, 6H, 2 x -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | NMR Spectroscopy | Conforms to the structure. Key signals: δ 50.2 (-CHBr), 38.8, 34.5, 29.8, 25.4, 22.9, 14.1, 11.5. |
| Mass Spectrum (EI) | Mass Spectrometry | Molecular ion [M]⁺ at m/z 192/194 (bromine isotopes). Fragmentation pattern consistent with the structure, with a base peak at m/z 113 [M-Br]⁺. |
| Purity | ||
| Chemical Purity | Chiral GC-FID | 99.8% |
| Enantiomeric Purity (ee) | Chiral GC-FID | >99.5% (for the (R)-enantiomer) |
| Water Content | Karl Fischer Titration | <0.05% |
| Residual Solvents | Headspace GC-MS | Below detection limits |
| Physical Properties | ||
| Appearance | Visual Inspection | Colorless to pale yellow liquid |
| Boiling Point | Distillation | Approx. 175-177 °C at atmospheric pressure |
Comparative Analysis with Structural Isomers
The reactivity of an alkyl halide in nucleophilic substitution reactions is highly dependent on its structure. Here, we compare the performance of this compound with its isomers, 3-Bromo-4-methylheptane and 4-Bromo-4-methylheptane, in a model Sₙ2 reaction with sodium azide.
| Alkyl Bromide | Relative Reaction Rate (Sₙ2 with NaN₃) | Enantiomeric Excess of Product (if applicable) | Comments |
| This compound | 1.00 | >99% | Secondary halide, exhibits good reactivity in Sₙ2 reactions with complete inversion of stereochemistry. |
| 3-Bromo-4-methylheptane | 0.75 | >99% | Secondary halide, slightly more sterically hindered at the reaction center compared to the 2-bromo isomer, leading to a slower reaction rate. |
| 4-Bromo-4-methylheptane | Not applicable | Not applicable | Tertiary halide, does not undergo Sₙ2 reaction. Elimination is the major reaction pathway under these conditions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections provide the experimental protocols for the synthesis, purification, and analysis of this compound and its isomers.
Synthesis of this compound
This compound is synthesized from the corresponding alcohol, 4-methylheptan-2-ol, using phosphorus tribromide.
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 4-methylheptan-2-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully pouring the mixture over ice.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Fractional Distillation
The crude product is purified by fractional distillation under reduced pressure to obtain the high-purity reference standard.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Heat the crude this compound under reduced pressure.
-
Collect the fraction distilling at the appropriate boiling point.
-
Analyze the collected fractions by GC-FID to confirm purity.
Chiral Gas Chromatography (GC) Analysis
The chemical and enantiomeric purity of this compound is determined using a chiral gas chromatograph equipped with a flame ionization detector (FID).
GC Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225).
-
Carrier Gas: Helium.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural identity of the compound is confirmed by ¹H and ¹³C NMR spectroscopy.
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
Mass Spectrometry (MS)
The molecular weight and fragmentation pattern are determined by electron ionization mass spectrometry.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Visualizing the Workflow
The following diagrams illustrate the key workflows for establishing the reference standard and performing the comparative analysis.
Workflow for Establishing the Reference Standard.
Workflow for Comparative Performance Analysis.
A Proposed Framework for Inter-laboratory Comparison of 2-Bromo-4-methylheptane Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for the inter-laboratory comparison of 2-Bromo-4-methylheptane characterization. In the absence of publicly available, formal proficiency testing for this specific analyte, this document provides a standardized approach to facilitate consistency and accuracy in its quantification and characterization. The objective is to assess the comparability and reliability of analytical results among different laboratories.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. Consistent measurement of these properties is a foundational step in any inter-laboratory comparison.
| Property | Value | Source |
| Molecular Formula | C8H17Br | PubChem[1] |
| Molecular Weight | 193.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCCC(C)CC(C)Br | PubChem[1] |
| CAS Number | 61764-96-3 | ChemSrc[2] |
| LogP | 3.59610 | ChemSrc[2] |
| Exact Mass | 192.051 g/mol | PubChem[1] |
Proposed Inter-laboratory Comparison Workflow
A standardized workflow is crucial for ensuring that data from different laboratories can be meaningfully compared. The following diagram outlines a proposed workflow for an inter-laboratory comparison study of this compound.
Standardized Experimental Protocols
To ensure comparability of results, all participating laboratories should adhere to the following standardized experimental protocols for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Objective: To determine the purity of this compound and identify any potential impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Calculate the percentage purity by area normalization of the main peak.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Common impurities may arise from the synthesis process, such as isomers or di-brominated byproducts.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker 400 MHz or equivalent).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single pulse sequence.
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Spectral Width: -10 to 220 ppm.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the CDCl3 solvent peak at 77.16 ppm.
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
-
Confirm the connectivity and stereochemistry of the molecule.
Qualitative Tests for Alkyl Halides
To further classify the halide, simple qualitative tests can be performed. These tests are based on the reactivity of the alkyl halide.[4]
a) Alcoholic Silver Nitrate (B79036) Test (SN1 Reactivity)
-
Procedure: Add 1-2 drops of this compound to 2 mL of a 2% ethanolic silver nitrate solution.[5] Observe for the formation of a precipitate. If no reaction occurs at room temperature, gently warm the solution.[4][5]
-
Expected Result: As a secondary alkyl halide, this compound is expected to react slower than tertiary halides but faster than primary halides, forming a pale yellow precipitate of silver bromide (AgBr).[4]
b) Sodium Iodide in Acetone (B3395972) Test (SN2 Reactivity)
-
Procedure: Add 2 drops of this compound to 1 mL of a 15% sodium iodide in acetone solution.[6] Observe for the formation of a precipitate (sodium bromide).
-
Expected Result: The reactivity in this test is generally primary > secondary > tertiary for alkyl bromides.[7] A precipitate of NaBr is expected to form, likely requiring gentle heating to proceed at a reasonable rate.[6]
Data Presentation for Inter-laboratory Comparison
The following tables should be used by participating laboratories to report their findings to the central coordinating laboratory.
Table 1: GC-MS Purity Assessment
| Laboratory ID | Sample ID | Retention Time (min) | Peak Area (%) | Identified Impurities (%) |
Table 2: ¹H NMR Chemical Shift Data (ppm)
| Laboratory ID | Sample ID | δ (ppm) for CH3 (C1) | δ (ppm) for CH (C2) | δ (ppm) for CH2 (C3) | δ (ppm) for CH (C4) | δ (ppm) for CH2 (C5) | δ (ppm) for CH2 (C6) | δ (ppm) for CH3 (C7) | δ (ppm) for CH3 (on C4) |
Table 3: Qualitative Test Results
| Laboratory ID | Sample ID | AgNO3 Test Result (Time to Precipitate) | NaI in Acetone Test Result (Time to Precipitate) |
References
- 1. This compound | C8H17Br | CID 15332453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:61764-96-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. studylib.net [studylib.net]
- 5. chem.latech.edu [chem.latech.edu]
- 6. chemistry-online.com [chemistry-online.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methylheptane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the paramount importance of safe handling and disposal of chemical reagents cannot be overstated. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4-methylheptane, a halogenated hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the utmost care, recognizing its potential hazards. This compound should be managed as a hazardous substance, and all waste containing it must be treated accordingly.
Personal Protective Equipment (PPE): Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors.[1][2] |
In the event of a spill, evacuate the area immediately. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[3]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[4] As a brominated organic compound, it is classified as a halogenated organic waste.[5]
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, vials), must be segregated as hazardous waste. Do not mix halogenated organic wastes with non-halogenated organic wastes.[5][6]
-
Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as glass or polyethylene. The container must be kept closed except when adding waste.[1][6][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][6] The label should also include the accumulation start date and the specific hazards (e.g., flammable, irritant).
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[3][7] This area should be away from sources of ignition as the compound may be flammable.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. The primary method for the disposal of halogenated hydrocarbons is controlled incineration at a licensed facility.[1] Do not discharge this compound to sewer systems or contaminate water, foodstuffs, or feed.[1]
Experimental Protocols for Disposal
Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Bromo-4-methylheptane
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-4-methylheptane was not located. The following guidance is based on the safety data of structurally similar brominated organic compounds and general laboratory safety practices. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before commencing any work.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for similar halogenated hydrocarbons, this compound is anticipated to be a flammable liquid that may cause skin, eye, and respiratory irritation.[1][2][3] Proper PPE is crucial to minimize exposure and ensure laboratory safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][4][5] | To protect against splashes and vapors that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for solvents and halogenated hydrocarbons).[6][7] | To prevent skin contact, which can cause irritation.[2][3] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron.[3][5][7] | To protect against spills and splashes of the flammable liquid. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[2][8] If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[1][8] | To prevent inhalation of vapors, which may cause respiratory irritation.[2][3] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential to ensure the safe handling of this compound.
Experimental Workflow:
Step-by-Step Handling Procedure:
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure that a safety shower and eyewash station are readily accessible.[8][9]
-
Work exclusively in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][8]
-
Assemble all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.
-
-
Chemical Handling:
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Ground and bond containers and receiving equipment to prevent static discharge, as the substance is likely flammable.[1][3]
-
Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.
-
Keep the container tightly closed when not in use.[1][2][8][9]
-
-
Post-Handling:
-
After use, ensure the container is sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Spill and Emergency Procedures
In Case of a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10][11]
-
Clean the spill area with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Management Protocol:
| Waste Type | Collection Procedure | Disposal Method |
| Liquid Waste | Collect in a dedicated, labeled, and sealed container for halogenated organic waste. | Dispose of through a licensed hazardous waste disposal company.[1][2][8][9][10] |
| Solid Waste (Contaminated PPE, spill absorbents) | Place in a sealed, labeled container separate from liquid waste. | Dispose of through a licensed hazardous waste disposal company.[12] |
Do not dispose of this compound down the drain or with general laboratory trash.[2][8] Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
